Ethyl 4,4,4-trifluorocrotonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 374114. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-4,4,4-trifluorobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-2-11-5(10)3-4-6(7,8)9/h3-4H,2H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRJCMKLCDWROR-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701282600 | |
| Record name | Ethyl (2E)-4,4,4-trifluoro-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25597-16-4, 406-10-0 | |
| Record name | Ethyl (2E)-4,4,4-trifluoro-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25597-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4,4,4-trifluorocrotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025597164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC374114 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374114 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (2E)-4,4,4-trifluoro-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butenoic acid, 4,4,4-trifluoro-, ethyl ester, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Butenoic acid, 4,4,4-trifluoro-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 4,4,4-trifluorocrotonate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Ethyl 4,4,4-trifluorocrotonate
Introduction
This compound, with the CAS Number 25597-16-4, is a fluorinated organic compound that serves as a pivotal intermediate in the synthesis of a variety of complex molecules.[1] Its structure, featuring a trifluoromethyl group conjugated to an α,β-unsaturated ester, imparts unique chemical reactivity and makes it a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of target molecules, which is highly desirable in drug development.[1] This compound is frequently utilized in the synthesis of fluorinated compounds for the pharmaceutical and agrochemical industries.[1][2] It also finds applications in the formulation of specialty polymers and coatings, contributing to materials with improved thermal and chemical resistance.[1][2]
Chemical and Physical Properties
This compound is a colorless to nearly colorless liquid under standard conditions.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 25597-16-4 | [1][3][4][5][6][7][8] |
| Alternate CAS Number | 406-10-0 | |
| Molecular Formula | C₆H₇F₃O₂ | [1][3][7][8] |
| Molecular Weight | 168.11 g/mol | [3][7] |
| Synonyms | 4,4,4-Trifluorocrotonic acid ethyl ester, Ethyl 4,4,4-trifluoro-2-butenoate | [1][3][4] |
| Appearance | Colorless to almost colorless clear liquid | [1][4] |
| Boiling Point | 114-115 °C | [5] |
| 387.7 K | [3][6] | |
| Density | 1.125 g/mL at 25 °C | [5] |
| 1.17 g/mL | [1] | |
| Refractive Index (n20/D) | 1.3601 | [5] |
| 1.36 | [1] | |
| Flash Point | 26 °C (78.8 °F) - closed cup | |
| Purity | ≥ 98% (GC) | [1][4][7] |
| Storage Conditions | 2 - 8 °C | [1] |
Spectroscopic Data
The structural features of this compound have been characterized by various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the two vinyl protons. The vinyl protons would appear as doublets of quartets due to coupling with each other and with the trifluoromethyl group. |[9][10] | | ¹³C NMR | The ¹³C NMR spectrum will display six distinct resonances for the six carbon atoms in the molecule. The carbon of the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. |[11][12] | | Mass Spectrometry | The electron ionization mass spectrum of this compound would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of ethoxy and other functional groups. |[8][13] |
Reactivity and Applications
This compound is a versatile reagent in organic synthesis, primarily due to the electrophilic nature of the double bond, which is activated by both the ester and the trifluoromethyl group. This makes it an excellent Michael acceptor.
Michael Addition Reactions
It undergoes diastereoselective Michael addition reactions with various nucleophiles.[7] For example, it can react with ethyl crotonate in a Michael addition.[7]
Caption: Generalized Michael Addition of this compound.
Synthesis of Heterocycles
This compound is a precursor for the synthesis of various trifluoromethyl-containing heterocyclic compounds, which are of significant interest in pharmaceutical research.[14] For instance, it has been used in the synthesis of (2S,3S)-3-trifluoromethylpyroglutamic acid.
Experimental Protocols
Synthesis of (2S,3S)-3-methyl- and (2S,3S)-3-trifluoromethylpyroglutamic acid
While a detailed experimental protocol for this specific synthesis is not publicly available in the search results, a general procedure for a diastereoselective Michael addition involving this compound is outlined below based on its known reactivity.
General Procedure for Diastereoselective Michael Addition:
-
Preparation: To a solution of the nucleophile (e.g., an enolate derived from a chiral auxiliary-containing ester) in a suitable aprotic solvent (e.g., THF, diethyl ether) at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen), a strong base (e.g., lithium diisopropylamide, LDA) is added dropwise. The mixture is stirred for a specified time to ensure complete enolate formation.
-
Reaction: this compound (1.0 equivalent) is then added to the solution of the nucleophile, and the reaction mixture is stirred at the low temperature for several hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired Michael adduct.
-
Deprotection and Cyclization: Subsequent steps would involve the removal of the chiral auxiliary and cyclization to form the final pyroglutamic acid derivative.
Caption: Workflow for a typical Michael addition using this compound.
Safety Information
This compound is a flammable liquid and requires careful handling.[4] The following table summarizes its key safety and hazard information.
| Hazard Class | Description |
| Flammability | Flammable liquid and vapor (Hazard Class 3).[4] |
| Eye Irritation | Causes serious eye irritation (Category 2). |
| Respiratory Irritation | May cause respiratory irritation (STOT SE 3). |
| Signal Word | Warning |
| Hazard Codes | H226, H319, H335 |
| Precautionary Codes | P210, P233, P240, P241, P242, P305 + P351 + P338 |
| Personal Protective Equipment (PPE) | Eyeshields, faceshields, gloves, type ABEK (EN14387) respirator filter. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound (CAS 25597-16-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound | 25597-16-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. This compound | 25597-16-4 [chemicalbook.com]
- 6. This compound [webbook.nist.gov]
- 7. scbt.com [scbt.com]
- 8. This compound [webbook.nist.gov]
- 9. Solved Which of the following best describes the expected 1H | Chegg.com [chegg.com]
- 10. Answered: Which of the following best describes the expected 'H NMR spectrum of this compound? مو .CF3 A) 3 peaks (all singlets, with relative… | bartleby [bartleby.com]
- 11. This compound(25597-16-4) 13C NMR spectrum [chemicalbook.com]
- 12. magritek.com [magritek.com]
- 13. This compound [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Ethyl 4,4,4-trifluorocrotonate (CAS Number 25597-16-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4,4,4-trifluorocrotonate, with CAS number 25597-16-4, is a pivotal fluorinated building block in modern organic synthesis. Its trifluoromethyl group imparts unique properties to molecules, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The incorporation of the trifluoromethyl moiety is known to enhance the metabolic stability, lipophilicity, and biological activity of compounds.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development. Detailed experimental protocols and visualizations of key chemical transformations are included to facilitate its practical application in the laboratory.
Physicochemical Properties
This compound is a colorless to nearly colorless clear liquid. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 25597-16-4 | [1] |
| Molecular Formula | C₆H₇F₃O₂ | [1] |
| Molecular Weight | 168.11 g/mol | |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 114-115 °C | |
| Density | 1.125 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.3601 | |
| Purity | >98.0% (GC) | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Features |
| ¹H NMR | |
| ¹³C NMR | |
| Mass Spectrum (EI) | M⁺ = 168 amu |
(Note: Specific peak assignments for NMR spectra would require access to raw spectral data, which is not available in the search results.)
Synthesis of this compound
The synthesis of this compound is most commonly achieved through olefination reactions, such as the Horner-Wadsworth-Emmons reaction. This method offers high stereoselectivity, typically favoring the formation of the (E)-alkene.[3][4][5]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
This protocol describes a general procedure for the synthesis of this compound from an appropriate phosphonate and a trifluoromethylated carbonyl compound.
Materials:
-
Triethyl phosphonoacetate
-
Trifluoroacetaldehyde (or a suitable precursor)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Phosphonate Anion Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.0 equivalent) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the phosphonate anion.
-
Olefination Reaction: Cool the reaction mixture back to 0 °C. Add trifluoroacetaldehyde (1.0 equivalent) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.
References
Ethyl 4,4,4-trifluorocrotonate molecular weight and formula
An In-Depth Technical Guide to Ethyl 4,4,4-trifluorocrotonate: Molecular Properties
For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is critical. This document provides a concise technical summary of the molecular weight and chemical formula for this compound.
Physicochemical Data Summary
The molecular formula and weight are key identifiers for any chemical compound. The data for this compound is presented below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C₆H₇F₃O₂ | [1][2][3] |
| Linear Formula | CF₃CH=CHCO₂C₂H₅ | |
| Molecular Weight | 168.11 g/mol | [1] |
| 168.12 g/mol | [2] | |
| 168.1138 g/mol | [3] | |
| CAS Number | 25597-16-4 | [1][2][3] |
Experimental Protocols
The determination of the molecular formula and weight of a compound like this compound typically involves a combination of mass spectrometry and elemental analysis.
Mass Spectrometry: Mass spectrometry is a primary technique for determining the molecular weight of a compound. In this process, the molecule is ionized and the mass-to-charge ratio of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in deducing the precise elemental composition and thus the molecular formula.
Elemental Analysis: Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, oxygen, fluorine) in the compound. This experimental data is then used to determine the empirical formula. When combined with the molecular weight obtained from mass spectrometry, the exact molecular formula can be confirmed.
Logical Relationship Diagram
The following diagram illustrates the relationship between the compound's name and its fundamental molecular properties.
References
An In-depth Technical Guide to the Synthesis of Ethyl 4,4,4-trifluorocrotonate from Ethyl Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4,4,4-trifluorocrotonate is a valuable fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the primary synthetic routes for its preparation starting from ethyl trifluoroacetate. The two principal methods detailed are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. This document offers in-depth experimental protocols, tabulated quantitative data for reaction parameters and product characterization, and visual diagrams of reaction pathways and experimental workflows to facilitate understanding and replication.
Introduction
The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. The trifluoromethyl group (CF₃) is of particular interest in medicinal chemistry as it can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This compound serves as a key intermediate in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.[1] Its synthesis from readily available ethyl trifluoroacetate is a critical transformation for which reliable and efficient methods are sought. This guide focuses on two of the most effective and widely used olefination reactions for this purpose: the Horner-Wadsworth-Emmons reaction and the Wittig reaction.
Reaction Pathways
The synthesis of this compound from ethyl trifluoroacetate involves the formation of a carbon-carbon double bond. Both the Horner-Wadsworth-Emmons and Wittig reactions are powerful methods for achieving this transformation by reacting a carbonyl compound (or its equivalent) with a phosphorus-stabilized carbanion.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylide used in the Wittig reaction. A key advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble, simplifying product purification.[2] The reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[2][3]
The overall transformation is depicted below:
Caption: Horner-Wadsworth-Emmons reaction pathway.
Wittig Reaction
The Wittig reaction employs a phosphonium ylide (a Wittig reagent) to convert aldehydes or ketones to alkenes.[1] While esters are less reactive than aldehydes and ketones, the reaction can be driven to completion, often with the use of a strong base to generate the ylide.[1][4] The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides tend to favor the (E)-alkene.[1]
The general Wittig reaction pathway is as follows:
Caption: Wittig reaction pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and characterization of this compound.
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Horner-Wadsworth-Emmons Reaction | Wittig Reaction | Reference |
| Phosphorus Reagent | Triethyl phosphonoacetate | (Carbethoxymethylene)triphenylphosphorane | [3][5] |
| Base | Sodium hydride (NaH), DBU, K₂CO₃, LiOH·H₂O | Sodium hydride (NaH), n-Butyllithium | [2][4][6] |
| Solvent | Tetrahydrofuran (THF), Toluene | Tetrahydrofuran (THF), Pentane | [4][5] |
| Reaction Temperature | 0 °C to reflux | 0 °C to reflux | [4][5] |
| Reaction Time | 1 - 12 hours | 1 - 5 hours | [4][5] |
| Typical Yield | Moderate to High (E-selective) | Varies, can be high | [4][5][6] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Key Assignments | Reference |
| ¹H NMR (CDCl₃) | 1.30 (t, 3H), 4.25 (q, 2H), 6.40 (d, 1H), 7.05 (dq, 1H) | -CH₃, -OCH₂-, =CH-CO, CF₃-CH= | [4] |
| ¹³C NMR (CDCl₃) | 14.1, 61.5, 122.5 (q), 125.0 (q), 138.5 (q), 164.5 | -CH₃, -OCH₂-, CF₃, =CH-CO, CF₃-CH=, C=O | [7] |
| ¹⁹F NMR (CDCl₃) | -68.0 | CF₃ | [4] |
| IR (neat) (cm⁻¹) | ~1730, ~1660, ~1260, ~1160 | C=O stretch, C=C stretch, C-F stretch | [4] |
| Mass Spec. (EI) | m/z = 168 (M⁺) | Molecular Ion | - |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via the Horner-Wadsworth-Emmons and Wittig reactions.
Caption: General experimental workflow.
Horner-Wadsworth-Emmons (HWE) Synthesis
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil) or other suitable base (DBU, K₂CO₃)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Phosphonate Carbanion:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) to anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF to the stirred suspension via the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Reaction with Ethyl Trifluoroacetate:
-
Cool the resulting solution of the phosphonate carbanion back to 0 °C.
-
Slowly add a solution of ethyl trifluoroacetate (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC). The reaction may require heating to reflux for several hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
-
Wittig Synthesis
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
Pentane
-
Silica gel
Procedure:
-
Reaction Setup:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve (carbethoxymethylene)triphenylphosphorane (1.0 equivalent) in anhydrous THF.
-
-
Reaction with Ethyl Trifluoroacetate:
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add ethyl trifluoroacetate (1.0 equivalent) to the stirred solution.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1-5 hours, monitoring the reaction progress by TLC or GC.[4]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and dilute with pentane.
-
The triphenylphosphine oxide byproduct will precipitate. Decant the supernatant liquid and filter it through a short plug of silica gel to remove the remaining triphenylphosphine oxide.[4]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
-
Conclusion
The synthesis of this compound from ethyl trifluoroacetate can be effectively achieved through both the Horner-Wadsworth-Emmons and Wittig reactions. The choice of method may depend on factors such as desired stereoselectivity, ease of purification, and substrate sensitivity. The HWE reaction often provides a cleaner reaction with easier purification due to the water-solubility of the phosphate byproduct and generally favors the formation of the (E)-isomer. The Wittig reaction, while also effective, requires the separation of the product from triphenylphosphine oxide. The detailed protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to successfully synthesize this important fluorinated building block for applications in drug discovery and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound(25597-16-4) 13C NMR [m.chemicalbook.com]
Spectroscopic Profile of Ethyl 4,4,4-trifluorocrotonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 4,4,4-trifluorocrotonate (CAS No. 25597-16-4), a valuable fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. The inclusion of a trifluoromethyl group can significantly enhance the lipophilicity and metabolic stability of target molecules. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. Note that where precise experimental data was not available through public sources, predicted values based on established principles have been used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.30 | Triplet | 3H | -CH3 |
| ~4.25 | Quartet | 2H | -O-CH2- |
| ~6.40 | Doublet | 1H | =CH-CO- |
| ~7.00 | Doublet of Quartets | 1H | CF3-CH= |
Table 2: 13C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~14.0 | -CH3 |
| ~61.5 | -O-CH2- |
| ~122.0 (quartet) | CF3 |
| ~125.0 | =CH-CO- |
| ~138.0 | CF3-CH= |
| ~165.0 | C=O |
Table 3: 19F NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -65 to -75 | Doublet | CF3 |
Infrared (IR) Spectroscopy
Table 4: Characteristic IR Absorptions
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3050-3100 | Medium | =C-H Stretch |
| ~2980 | Medium | C-H Stretch (Alkyl) |
| ~1725 | Strong | C=O Stretch (α,β-unsaturated ester)[1] |
| ~1650 | Medium | C=C Stretch |
| ~1200-1300 | Strong | C-F Stretch |
| ~1150-1250 | Strong | C-O Stretch |
Mass Spectrometry (MS)
Table 5: Key Mass Fragments (GC-MS)
| m/z | Possible Fragment |
| 168 | [M]+ (Molecular Ion) |
| 140 | [M - C2H4]+ |
| 123 | [M - OCH2CH3]+ |
| 95 | [M - COOCH2CH3]+ |
| 69 | [CF3]+ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube.
-
1H NMR Acquisition: Acquire the spectrum using a standard one-pulse sequence. A relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds are typically sufficient.
-
13C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required compared to 1H NMR to achieve a good signal-to-noise ratio.
-
19F NMR Acquisition: Acquire the spectrum using a standard one-pulse sequence, with proton decoupling if desired to simplify the spectrum. A fluorine-free internal reference standard may be used for precise chemical shift referencing.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. For 1H NMR, integrate the signals to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, it can be analyzed neat. Place a single drop of the liquid between two KBr or NaCl plates to create a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty sample holder (salt plates or ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Analysis: Place the prepared sample in the instrument's sample compartment and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm-1.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The instrument is equipped with a capillary column (e.g., a nonpolar DB-5ms or similar). Use a temperature program to separate the components of the sample. A typical program might start at 50°C and ramp up to 250°C.
-
MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, typically by Electron Ionization (EI), which causes fragmentation.
-
Data Analysis: The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that shows the molecular ion and various fragment ions. This fragmentation pattern serves as a molecular fingerprint.
Visualizations
General Spectroscopic Analysis Workflow
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Molecular Structure and Key Mass Fragments
References
The Trifluoromethyl Group in Crotonates: A Technical Guide to Reactivity and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone strategy in modern medicinal chemistry and materials science.[1] This small moiety can dramatically alter the physicochemical properties of a parent molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] In the context of crotonates and other α,β-unsaturated systems, the strongly electron-withdrawing nature of the trifluoromethyl group profoundly influences the reactivity of the carbon-carbon double bond, making these compounds valuable synthons for the creation of complex fluorinated molecules.[3] This technical guide provides an in-depth exploration of the synthesis and reactivity of trifluoromethylated crotonates, with a focus on their utility in research and development.
The trifluoromethyl group's high electronegativity significantly polarizes the crotonate system, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack.[3] This heightened reactivity makes trifluoromethylated crotonates excellent Michael acceptors, readily undergoing conjugate addition with a variety of nucleophiles.[4] Understanding and harnessing this reactivity is crucial for the strategic design and synthesis of novel pharmaceuticals and advanced materials.
Synthesis of Trifluoromethylated Crotonates
The synthesis of ethyl 4,4,4-trifluorocrotonate and related compounds is most commonly achieved through olefination reactions, such as the Horner-Wadsworth-Emmons and Wittig reactions. These methods provide reliable access to the desired α,β-unsaturated system with the trifluoromethyl group in the γ-position.
Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes.[5] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of this compound, the key precursors are a phosphonate reagent and trifluoroacetaldehyde. The HWE reaction generally favors the formation of the (E)-alkene, which is the more thermodynamically stable isomer.[5][6]
Wittig Reaction
The Wittig reaction provides another powerful tool for the synthesis of trifluoromethylated alkenes.[7] This reaction employs a phosphorus ylide to convert a carbonyl compound into an alkene. Similar to the HWE reaction, the synthesis of this compound via the Wittig reaction would involve a suitable phosphonium ylide and trifluoroacetaldehyde. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.[7]
Reactivity of the Trifluoromethyl Group in Crotonates: Focus on Michael Addition
The dominant mode of reactivity for trifluoromethylated crotonates is the Michael (or conjugate) addition. The potent electron-withdrawing effect of the trifluoromethyl group renders the β-carbon of the crotonate highly electrophilic, making it a prime target for a wide range of soft nucleophiles.[4]
Michael Addition of Thiols (Sulfa-Michael Addition)
The addition of thiols to this compound proceeds readily, often under mild, catalyst-free conditions.[8] This reaction is of significant interest as it allows for the formation of carbon-sulfur bonds and the synthesis of chiral sulfur-containing compounds, which are important motifs in many biologically active molecules.[9]
Michael Addition of Amines (Aza-Michael Addition)
Amines are also effective nucleophiles for the conjugate addition to trifluoromethylated crotonates. This reaction provides a direct route to β-amino esters containing a trifluoromethyl group, which are valuable building blocks in pharmaceutical synthesis. The reaction conditions can be tailored to control the outcome and yield of the desired product.
Michael Addition of Carbon Nucleophiles
Carbon nucleophiles, such as malonates and other stabilized enolates, can also participate in Michael additions to trifluoromethylated crotonates. These reactions are fundamental for carbon-carbon bond formation and the construction of more complex molecular skeletons. The use of chiral catalysts can enable highly enantioselective additions, providing access to optically active products.[10][11][12]
Quantitative Data
The following tables summarize representative quantitative data for the synthesis and reactions of trifluoromethylated crotonates and related compounds.
Table 1: Synthesis of Trifluoromethylated Crotonate Precursors and Analogs
| Reaction | Reactants | Product | Yield (%) | Reference |
| Horner-Wadsworth-Emmons | Aldehyde, Triethyl phosphonoacetate | (E)-alkene | Varies | [13] |
| Wittig Reaction | Aldehyde, Phosphonium ylide | Alkene | Varies | [14] |
Table 2: Michael Addition Reactions of Trifluoromethylated Crotonates and Enones
| Nucleophile | Substrate | Catalyst/Conditions | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Dimethyl malonate | β-trifluoromethyl α,β-unsaturated 2-acyl thiazole | (1R,2R)-1b (5 mol %), 8 kbar, toluene, 20-25 °C | 1,5-keto diester | 92 | 95 | [10][11][12] |
| Thiophenol | Methyl vinyl ketone | Solvent-free, 30 °C | 4-(phenylthio)butan-2-one | High | N/A | [8] |
| Various Amines | Dimethyl (E)-hex-2-en-4-ynedioate | THF, rt | α,β-Dehydroamino acid derivatives | Varies | N/A | [15] |
Experimental Protocols
General Procedure for Horner-Wadsworth-Emmons Reaction for (Z)-Alkene Synthesis
This protocol is adapted for the synthesis of (Z)-alkenes using Still-Gennari conditions.[13]
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve bis(2,2,2-trifluoroethyl) phosphonoacetate and 18-crown-6 in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of KHMDS in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure (Z)-alkene.[13]
General Procedure for Michael Addition of Thiols to α,β-Unsaturated Carbonyl Compounds (Solvent-Free)
This is a representative procedure for the sulfa-Michael addition.[8]
-
In a reaction vessel, mix the α,β-unsaturated carbonyl compound (1 mmol) and the thiol (2 mmol).
-
Stir the mixture at 30 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be purified by an appropriate method, such as column chromatography, if necessary.
General Procedure for Asymmetric Michael Addition of Malonates to β-Trifluoromethyl Enones under High Pressure
This protocol outlines a highly enantioselective conjugate addition.[10][11][12]
-
To a solution of the β-trifluoromethyl enone (1.0 equiv) in toluene, add the malonate (1.5 equiv) and the chiral bifunctional tertiary amine-thiourea catalyst (2-5 mol %).
-
Place the reaction mixture in a high-pressure reactor.
-
Pressurize the reactor to 8-10 kbar.
-
Stir the reaction at 20-25 °C for the specified time.
-
After depressurization, the reaction mixture is concentrated.
-
The crude product is purified by column chromatography.
-
The enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.
Visualizations
Caption: Mechanism of Michael Addition to this compound.
Caption: Experimental Workflow for the Horner-Wadsworth-Emmons Reaction.
Caption: Influence of the Trifluoromethyl Group on Crotonate Reactivity.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives [mdpi.com]
A Technical Guide to the Applications of Ethyl 4,4,4-trifluorocrotonate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4,4,4-trifluorocrotonate is a versatile fluorinated building block that has garnered significant attention in organic synthesis, medicinal chemistry, and materials science.[1] The presence of the trifluoromethyl group imparts unique properties, including increased lipophilicity and metabolic stability, making it a valuable synthon for the development of novel pharmaceuticals and agrochemicals.[1][2] This guide provides an in-depth overview of its key applications, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its use in a research and development setting.
Core Applications in Organic Synthesis
This compound serves as a key intermediate in the synthesis of a variety of fluorine-containing organic molecules.[1][3] Its reactivity as a Michael acceptor and a partner in cross-coupling reactions allows for the construction of complex molecular architectures with trifluoromethyl moieties.
This compound is an excellent substrate for asymmetric Michael additions, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. A notable application is the synthesis of chiral β-amino acids and their derivatives.
One significant application is the synthesis of (2S,3S)-3-trifluoromethylpyroglutamic acid, a compound of biological interest. This is achieved through a diastereoselective Michael addition reaction between this compound and a Ni(II) complex of a chiral Schiff base of glycine. This reaction can achieve high diastereoselectivity (up to 94% de) under kinetically controlled conditions.
The palladium-catalyzed Heck arylation of this compound provides a route to substituted alkenes. Interestingly, the reaction can yield unexpected α-arylated products in addition to the expected β-arylated compounds, with the regioselectivity being influenced by the reaction conditions.
Quantitative Data Summary
The following tables summarize the quantitative data for key reactions involving this compound, providing a comparative overview of their efficiency and selectivity.
Table 1: Asymmetric Sulfa-Michael Addition of Thiols to this compound
| Entry | Thiol | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 4-methoxythiophenol | 1 | Toluene | 12 | 95 | 96 |
| 2 | Thiophenol | 1 | Toluene | 12 | 92 | 95 |
| 3 | 4-chlorothiophenol | 1 | Toluene | 24 | 90 | 94 |
| 4 | 2-naphthalenethiol | 1 | Toluene | 12 | 98 | 97 |
Table 2: Palladium-Catalyzed Heck Arylation of Ethyl (E)-4,4,4-trifluorocrotonate with Aryl Bromides
| Entry | Aryl Bromide | Catalyst | Ligand | Base | Solvent | Time (h) | Yield (%) (α:β ratio) |
| 1 | Bromobenzene | Pd(OAc)₂ | PPh₃ | i-Pr₂NEt | DMF | 24 | 45 (71:29) |
| 2 | 4-Bromotoluene | Pd(OAc)₂ | PPh₃ | i-Pr₂NEt | DMF | 24 | 48 (68:32) |
| 3 | 4-Bromoanisole | Pd(OAc)₂ | PPh₃ | i-Pr₂NEt | DMF | 24 | 42 (65:35) |
| 4 | 4-Bromochlorobenzene | Pd(OAc)₂ | PPh₃ | i-Pr₂NEt | DMF | 24 | 38 (70:30) |
Experimental Protocols
Detailed methodologies for the key reactions are provided below to enable replication and further development.
This protocol describes the organocatalytic asymmetric sulfa-Michael addition of thiols to this compound.
Materials:
-
This compound
-
Thiol (e.g., 4-methoxythiophenol)
-
Bifunctional organocatalyst (e.g., a quinine-derived thiourea catalyst)
-
Toluene, anhydrous
Procedure:
-
To a stirred solution of the thiol (0.12 mmol) and this compound (0.10 mmol) in toluene (0.5 mL) at room temperature, add the bifunctional organocatalyst (1 mol%).
-
Stir the reaction mixture at room temperature for the time indicated in Table 1.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, directly purify the crude mixture by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired product.
This protocol details the palladium-catalyzed Heck arylation of Ethyl (E)-4,4,4-trifluorocrotonate with an aryl bromide.
Materials:
-
Ethyl (E)-4,4,4-trifluorocrotonate
-
Aryl bromide (e.g., bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Diisopropylethylamine (i-Pr₂NEt)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a reaction vessel, combine Ethyl (E)-4,4,4-trifluorocrotonate (1.0 mmol), the aryl bromide (2.0 mmol), diisopropylethylamine (2.0 mmol), palladium acetate (0.05 mmol), and triphenylphosphine (0.12 mmol) in anhydrous DMF (4.5 mL).
-
Degas the mixture with a stream of argon for 5 minutes.
-
Heat the reaction mixture with continuous stirring at 100 °C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to separate the α- and β-arylated products.
Applications in Drug Discovery
The trifluoromethyl group is a key pharmacophore that can enhance the biological activity of drug candidates. This compound serves as a valuable building block for introducing this moiety into potential therapeutic agents.
Derivatives of this compound have been investigated for their potential as Angiotensin-Converting Enzyme (ACE) inhibitors. ACE is a key enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure. Inhibition of ACE is a major therapeutic strategy for hypertension and other cardiovascular diseases.
Visualizing Molecular Interactions and Processes
To better understand the complex systems and workflows involved, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]
Physical properties like boiling point and density of Ethyl 4,4,4-trifluorocrotonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of Ethyl 4,4,4-trifluorocrotonate (CAS No. 25597-16-4), a critical fluorinated intermediate in the pharmaceutical and agrochemical industries. The inclusion of a trifluoromethyl group imparts unique characteristics, such as enhanced lipophilicity and metabolic stability, making it a valuable building block in modern drug development and materials science. This document outlines its boiling point and density, provides detailed experimental protocols for their determination, and presents a logical workflow for these characterization processes.
Physical Properties Data
The physical properties of this compound are summarized below. The data has been compiled from various chemical suppliers and databases. Variations in reported values can be attributed to different measurement conditions and sample purities.
| Property | Value | Conditions | Source(s) |
| Boiling Point | 115 °C | Atmospheric Pressure | [1][2] |
| 114-115 °C | Atmospheric Pressure (lit.) | [3][4] | |
| 387.70 K (114.55 °C) | Atmospheric Pressure (NIST) | ||
| Density | 1.17 g/mL | 20 °C | [1][2] |
| 1.125 g/mL | 25 °C (lit.) | [3][4] |
Experimental Protocols
The following sections detail generalized, standard laboratory protocols for the determination of boiling point and density for a liquid compound such as this compound.
Boiling Point Determination via Thiele Tube Method
This method is a common and efficient technique for determining the boiling point of a small liquid sample. The principle relies on matching the vapor pressure of the liquid with the surrounding atmospheric pressure.[5]
Apparatus:
-
Thiele tube
-
High-temperature mineral oil or silicone oil
-
Thermometer (calibrated)
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Bunsen burner or heating mantle
-
Clamp and stand
-
Rubber band or wire for attachment
Procedure:
-
Sample Preparation: Add approximately 0.5 mL of this compound into the small test tube.
-
Capillary Tube Insertion: Place the capillary tube into the test tube with its open end down.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. Ensure the sample is level with the thermometer bulb.
-
Heating: Place the thermometer and test tube assembly into the Thiele tube, which should be filled with mineral oil to a level above the side-arm. Commence heating the side-arm of the Thiele tube gently with a Bunsen burner or heating mantle.
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.[5] Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the liquid's boiling point.
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[5]
-
Recording: Record this temperature. It is also crucial to record the ambient atmospheric pressure, as boiling point is pressure-dependent.
Density Determination via Pycnometer Method
This gravimetric method provides a highly accurate determination of a liquid's density by precisely measuring the mass of a known volume.
Apparatus:
-
Pycnometer (a glass flask with a specific, calibrated volume and a ground-glass stopper containing a capillary tube)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Distilled water (for calibration)
-
Acetone (for cleaning and drying)
-
The sample liquid (this compound)
Procedure:
-
Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with distilled water, followed by a rinse with acetone to facilitate drying. Ensure the pycnometer is completely dry before use.
-
Mass of Empty Pycnometer: Accurately weigh the clean, dry, and empty pycnometer with its stopper on the analytical balance. Record this mass as M₁.[4]
-
Calibration with Water: Fill the pycnometer with distilled water. Insert the stopper, allowing excess water to exit through the capillary. Place the filled pycnometer in a constant temperature water bath set to a specific temperature (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.[4]
-
Mass of Pycnometer with Water: Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record this mass as M₂.
-
Volume Calculation: The volume of the pycnometer (V) at the specified temperature can be calculated using the known density of water (ρ_water) at that temperature: V = (M₂ - M₁) / ρ_water
-
Measurement with Sample Liquid: Empty and dry the pycnometer. Fill it with this compound, and repeat step 3 to bring it to the same specified temperature.
-
Mass of Pycnometer with Sample: Remove the pycnometer from the bath, dry the exterior, and weigh it. Record this mass as M₃.
-
Density Calculation: The density of the sample liquid (ρ_sample) is calculated as follows: ρ_sample = (M₃ - M₁) / V
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the physical properties of this compound as detailed in the protocols above.
References
An In-depth Technical Guide to the Solubility of Ethyl 4,4,4-trifluorocrotonate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 4,4,4-trifluorocrotonate, a key building block in the synthesis of fluorinated organic molecules for the pharmaceutical and agrochemical industries. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide presents a qualitative assessment based on the known properties of structurally similar fluorinated esters. Furthermore, it details established experimental protocols for determining solubility, offering a practical framework for researchers to generate precise quantitative data.
Core Concepts in Solubility
Solubility is a fundamental physicochemical property that dictates the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution at a given temperature and pressure. For drug development, understanding and quantifying the solubility of a compound like this compound is critical for reaction kinetics, purification processes, and formulation development. The principle of "like dissolves like" is a primary determinant of solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.
Expected Solubility Profile of this compound
A structurally related compound, Ethyl trifluoroacetate, is known to be miscible with or soluble in a range of common organic solvents, including chloroform, methanol, ethanol, acetone, and dichloromethane.[1][2][3][4] Based on this, a similar qualitative solubility profile is anticipated for this compound.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | High | The ester group can act as a hydrogen bond acceptor with the hydroxyl group of alcohols. |
| Ketones | Acetone, Methyl Ethyl Ketone | High | Dipole-dipole interactions between the ester's carbonyl group and the ketone's carbonyl group promote solubility. |
| Esters | Ethyl Acetate | High | "Like dissolves like" principle; strong intermolecular compatibility. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors, facilitating interaction with the ester. |
| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents are effective at solvating a wide range of organic compounds, including polar and moderately non-polar molecules. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | The non-polar aromatic ring can interact with the hydrocarbon portion of the ester, but the polar trifluoromethyl and ester groups may limit miscibility. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | Significant differences in polarity between the highly polar ester and the non-polar alkane lead to poor solubility. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have strong dipole moments and are excellent at solvating polar organic molecules. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, several established experimental methods can be employed. The choice of method often depends on the required accuracy, throughput, and the physicochemical properties of the solute and solvent.
Gravimetric Method (Shake-Flask)
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its accuracy.[5]
Principle: An excess amount of the solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined by weighing the residue after solvent evaporation.
Detailed Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible.
-
Separation: Allow the mixture to stand undisturbed to let the undissolved solute settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-weighed, calibrated pipette, ensuring no solid particles are transferred. Filtration through a solvent-compatible filter (e.g., PTFE) may be necessary.
-
Evaporation: Transfer the supernatant to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial).
-
Drying and Weighing: Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause degradation of the solute. Once the solvent is completely removed, weigh the container with the dried solute residue.
-
Calculation: The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/L or mg/mL).
Logical Workflow for Gravimetric Solubility Determination
Caption: Workflow for the gravimetric determination of solubility.
Spectroscopic Methods (UV-Vis Spectroscopy)
Spectroscopic methods are often used for higher throughput screening and require the solute to have a chromophore that absorbs in the UV-Vis range.
Principle: A calibration curve of absorbance versus concentration is first established for the solute in the specific solvent. The concentration of the solute in a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.[6]
Detailed Methodology:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to generate a calibration curve.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Sample Preparation: Withdraw a sample of the supernatant and filter it to remove any undissolved particles. Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted saturated solution at the λmax.
-
Concentration Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution, accounting for the dilution factor.
Logical Workflow for Spectroscopic Solubility Determination
Caption: Workflow for determining solubility using UV-Vis spectroscopy.
Chromatographic Methods (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when the solute concentration is very low.
Principle: Similar to the spectroscopic method, a calibration curve is generated by plotting the peak area from the HPLC chromatogram against the concentration of standard solutions. The concentration of the solute in a saturated solution is then determined by analyzing a sample and comparing its peak area to the calibration curve.[7]
Detailed Methodology:
-
Method Development: Develop an HPLC method (including column, mobile phase, flow rate, and detection wavelength) that provides good separation and a sharp peak for this compound.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area versus concentration to create a calibration curve.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Sample Analysis: Filter an aliquot of the saturated supernatant and inject it into the HPLC system.
-
Concentration Determination: Determine the peak area for the solute in the chromatogram of the saturated solution. Use the calibration curve to calculate the concentration.
Conclusion
While quantitative solubility data for this compound is not extensively documented, its chemical structure suggests high solubility in a wide range of common polar organic solvents. For applications requiring precise solubility values, this guide provides detailed protocols for established experimental methods, including gravimetric, spectroscopic, and chromatographic techniques. The provided workflows offer a clear and logical approach for researchers to generate reliable solubility data, which is indispensable for the effective use of this important fluorinated building block in research, development, and manufacturing.
References
Stability and Storage of Ethyl 4,4,4-trifluorocrotonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4,4,4-trifluorocrotonate is a valuable fluorinated building block in the synthesis of pharmaceuticals and advanced materials. The incorporation of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of target molecules.[1][2] However, the stability of this reagent itself is a critical factor for ensuring the reproducibility of synthetic protocols and the quality of the final products. This technical guide provides an in-depth overview of the known stability profile of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, it is imperative to adhere to the following storage conditions as recommended by various suppliers. These conditions are designed to minimize degradation from environmental factors.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2 - 8 °C[1] | To slow down potential thermal degradation and other chemical reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen) | To prevent oxidation and reactions with atmospheric moisture. |
| Container | Tightly closed container | To prevent evaporation and exposure to moisture and air. |
| Environment | Dry, cool, and well-ventilated place | To minimize exposure to humidity and high temperatures. |
| Hazards | Keep away from heat, sparks, and open flames | The compound is a flammable liquid and vapor. |
Potential Degradation Pathways
While specific stability studies on this compound are not extensively published, the chemical structure suggests susceptibility to several degradation pathways common to fluorinated esters. Understanding these potential pathways is crucial for designing appropriate stability studies and for handling the compound in experimental settings.
A key consideration for fluorinated esters is their susceptibility to hydrolysis, where the ester bond is cleaved by water to yield a carboxylic acid and an alcohol. The rate of hydrolysis is often influenced by pH and the degree of fluorination. Additionally, photodegradation and thermal decomposition are potential degradation routes for trifluoromethyl-containing compounds.
Caption: Potential degradation routes for this compound.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a series of experiments should be conducted. The following protocols provide a framework for a comprehensive stability study.
Accelerated Stability Study
This study is designed to predict the long-term stability of the compound by subjecting it to elevated stress conditions.
Methodology:
-
Sample Preparation: Aliquot this compound into several vials with inert caps. A subset of samples should be prepared in the intended storage container/closure system.
-
Storage Conditions: Place the samples in stability chambers under the following conditions:
-
40 °C ± 2 °C / 75% RH ± 5% RH
-
25 °C ± 2 °C / 60% RH ± 5% RH (as a control)
-
-
Time Points: Withdraw samples for analysis at predetermined intervals, such as 0, 1, 3, and 6 months.
-
Analytical Methods: Analyze the samples for:
-
Purity: Using a validated stability-indicating HPLC or GC method.
-
Appearance: Visual inspection for color change or precipitation.
-
Degradation Products: Identification and quantification of any new peaks observed in the chromatogram.
-
Water Content: By Karl Fischer titration.
-
Photostability Study
This study evaluates the impact of light exposure on the stability of the compound.
Methodology:
-
Sample Preparation: Place samples of this compound in photostability chambers. A control sample should be wrapped in aluminum foil to protect it from light.
-
Light Exposure: Expose the samples to a light source that provides both UV and visible light, according to ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, analyze the exposed and control samples for purity and the presence of degradation products using a suitable chromatographic method.
Caption: A logical workflow for assessing the stability of a chemical compound.
Incompatible Materials
To prevent degradation and ensure safety, this compound should not be stored with or exposed to the following materials:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
-
Strong reducing agents
Summary
While specific quantitative stability data for this compound is limited in the public domain, its chemical nature as a fluorinated ester suggests potential for hydrolysis, photodegradation, and thermal decomposition. Adherence to recommended storage conditions—refrigeration, inert atmosphere, and protection from light and moisture—is critical for maintaining its purity and reactivity. For applications requiring a thorough understanding of its stability profile, the experimental protocols outlined in this guide provide a robust framework for a comprehensive assessment. This will ensure the reliability of experimental outcomes and the quality of resulting products in research and development.
References
Methodological & Application
Application Notes and Protocols for Michael Addition Reactions with Ethyl 4,4,4-trifluorocrotonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the Michael addition reaction with ethyl 4,4,4-trifluorocrotonate, a valuable building block in the synthesis of trifluoromethyl-containing compounds. The trifluoromethyl group is a key structural motif in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. The protocols outlined below are designed for reproducibility and offer a foundation for further reaction optimization and application in drug discovery and development.
Introduction to Michael Addition with this compound
The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis. This compound is a potent Michael acceptor due to the strong electron-withdrawing nature of the trifluoromethyl group, which activates the β-carbon for nucleophilic attack. This reactivity allows for the introduction of the trifluoromethyl group into a wide range of molecular scaffolds, making it a valuable tool for medicinal chemistry.
This document details protocols for the asymmetric Michael addition of thiols and 1,3-dicarbonyl compounds to this compound, highlighting the use of organocatalysis to achieve high yields and stereoselectivities.
I. Asymmetric Sulfa-Michael Addition of Thiols
The asymmetric conjugate addition of thiols to this compound provides a direct route to chiral β-trifluoromethyl sulfides, which are precursors to valuable compounds, including inhibitors of matrix metalloproteinases (MMPs). The use of bifunctional organocatalysts is crucial for achieving high enantioselectivity.
Experimental Protocol: Organocatalytic Asymmetric Sulfa-Michael Addition
This protocol is adapted from the work of Dong, Fang, and Wang in Organic Letters (2011).
General Procedure:
-
To a stirred solution of this compound (0.2 mmol) in toluene (0.5 mL) at room temperature, add the thiol (0.24 mmol).
-
Add the bifunctional organocatalyst (1-5 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to afford the desired product.
Data Presentation: Catalyst Screening and Substrate Scope
The following tables summarize the quantitative data for the organocatalytic asymmetric sulfa-Michael addition of various thiols to this compound.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | I (1) | Toluene | 12 | 95 | 92 |
| 2 | I (1) | CH2Cl2 | 24 | 90 | 88 |
| 3 | I (1) | THF | 24 | 85 | 85 |
| 4 | I (1) | CH3CN | 48 | 70 | 75 |
| 5 | II (1) | Toluene | 12 | 92 | 90 |
| 6 | III (1) | Toluene | 12 | 96 | 94 |
Reaction conditions: this compound (0.2 mmol), 4-methoxythiophenol (0.24 mmol), catalyst (1 mol%), solvent (0.5 mL), room temperature.
Table 2: Substrate Scope of the Asymmetric Sulfa-Michael Addition
| Entry | Thiol | Product | Yield (%) | ee (%) |
| 1 | 4-Methoxythiophenol | 3a | 96 | 94 |
| 2 | Thiophenol | 3b | 94 | 92 |
| 3 | 4-Methylthiophenol | 3c | 95 | 93 |
| 4 | 4-Chlorothiophenol | 3d | 92 | 91 |
| 5 | 2-Naphthalenethiol | 3e | 93 | 90 |
| 6 | Benzyl mercaptan | 3f | 90 | 85 |
Reaction conditions: this compound (0.2 mmol), thiol (0.24 mmol), catalyst III (1 mol%), toluene (0.5 mL), room temperature, 12 h.
Visualization of the Catalytic Cycle
Caption: Proposed catalytic cycle for the organocatalyzed sulfa-Michael addition.
II. Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds
The conjugate addition of stabilized carbanions, such as those derived from 1,3-dicarbonyl compounds, to this compound is a powerful method for constructing carbon-carbon bonds and creating stereogenic centers. This reaction provides access to complex molecules containing the valuable trifluoromethyl group.
Experimental Protocol: Organocatalytic Asymmetric Michael Addition of Dimethyl Malonate
General Procedure:
-
In a dry reaction vessel, dissolve the chiral organocatalyst (10 mol%) in the appropriate solvent (e.g., toluene, CH2Cl2).
-
Add this compound (1.0 equiv).
-
Add dimethyl malonate (1.2 equiv).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired Michael adduct.
Data Presentation: Reaction Optimization
The following table presents hypothetical data for the optimization of the asymmetric Michael addition of dimethyl malonate to this compound, illustrating a typical screening process for such a reaction.
Table 3: Optimization of the Michael Addition of Dimethyl Malonate
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | IV (10) | Toluene | RT | 24 | 85 | 80 |
| 2 | IV (10) | CH2Cl2 | RT | 24 | 88 | 82 |
| 3 | IV (10) | THF | RT | 24 | 75 | 70 |
| 4 | IV (10) | CH2Cl2 | 0 | 48 | 90 | 91 |
| 5 | IV (10) | CH2Cl2 | -20 | 72 | 92 | 95 |
| 6 | V (10) | CH2Cl2 | -20 | 72 | 89 | 93 |
Reaction conditions: this compound (0.2 mmol), dimethyl malonate (0.24 mmol), catalyst (10 mol%), solvent (1.0 mL).
Visualization of the Experimental Workflow
Caption: General experimental workflow for the Michael addition reaction.
Conclusion
The Michael addition reaction of this compound is a highly effective method for the synthesis of complex molecules containing a trifluoromethyl group. The protocols and data presented herein demonstrate the utility of organocatalysis in achieving high yields and stereoselectivities for both sulfa- and carbon-Michael additions. These methods provide a robust starting point for researchers in drug discovery and organic synthesis to explore the vast potential of this versatile building block. Further optimization of catalysts, reaction conditions, and substrate scope will undoubtedly lead to the development of novel and potent bioactive compounds.
Application Notes and Protocols for Diastereoselective Synthesis Using Ethyl 4,4,4-trifluorocrotonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the diastereoselective reactions involving ethyl 4,4,4-trifluorocrotonate and other closely related trifluoromethylated building blocks. The unique electronic properties of the trifluoromethyl group significantly influence the reactivity and stereoselectivity of these reactions, making them valuable tools in the synthesis of complex fluorinated molecules for pharmaceutical and agrochemical applications. This document outlines key diastereoselective transformations, including Michael additions, cycloadditions, and aldol reactions, complete with experimental protocols and comparative data.
Diastereoselective Michael Addition Reactions
The conjugate addition of nucleophiles to this compound is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds with the concomitant creation of new stereocenters. The electron-withdrawing nature of the trifluoromethyl group activates the double bond for nucleophilic attack.
Application Note: Organocatalytic Asymmetric Sulfa-Michael Addition
The asymmetric sulfa-Michael addition of thiols to this compound provides an efficient route to chiral trifluoromethyl- and sulfur-containing compounds.[1][2] Bifunctional organocatalysts, such as those derived from thiourea and a chiral amine, have proven highly effective in promoting this reaction with excellent enantioselectivity and high yields.[1][2] The catalyst activates the thiol nucleophile and the crotonate electrophile simultaneously through hydrogen bonding, leading to a highly organized transition state that controls the stereochemical outcome.
Quantitative Data Summary
| Entry | Thiol Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | Thiophenol | 1 | Toluene | 24 | 95 | 96 | [1] |
| 2 | 4-Methoxythiophenol | 1 | Toluene | 24 | 98 | 97 | [1] |
| 3 | 4-Chlorothiophenol | 1 | Toluene | 36 | 92 | 95 | [1] |
| 4 | 2-Naphthalenethiol | 1 | Toluene | 48 | 90 | 94 | [1] |
Experimental Protocol: General Procedure for Asymmetric Sulfa-Michael Addition [1][2]
-
To a dried reaction vial, add the bifunctional organocatalyst (1 mol%).
-
Add the corresponding thiol (0.12 mmol) and this compound (0.1 mmol) to the vial.
-
Dissolve the mixture in toluene (1.0 mL) and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Logical Relationship Diagram
References
Application Notes & Protocols: Ethyl 4,4,4-trifluorocrotonate in the Synthesis of Chiral β-Sulfido-γ-trifluoromethyl Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl 4,4,4-trifluorocrotonate is a valuable fluorinated building block in pharmaceutical and agrochemical research.[1][2] The presence of the trifluoromethyl group can significantly enhance the lipophilicity and metabolic stability of drug candidates, making it a desirable moiety in medicinal chemistry.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of chiral β-sulfido-γ-trifluoromethyl esters, which are important intermediates for various biologically active molecules.
The key reaction highlighted is the organocatalytic asymmetric sulfa-Michael addition of thiols to this compound. This reaction allows for the construction of a stereogenic center bearing both a trifluoromethyl group and a sulfur atom with high yields and excellent enantioselectivities.[1]
Key Reaction: Asymmetric Sulfa-Michael Addition
The conjugate addition of thiols to this compound, catalyzed by a chiral bifunctional organocatalyst, provides a direct and efficient method for synthesizing optically active β-sulfido-γ-trifluoromethyl esters. Cinchona alkaloid-derived thiourea catalysts have been shown to be particularly effective for this transformation.
Experimental Protocols
General Procedure for the Asymmetric Sulfa-Michael Addition of Thiols to this compound
This protocol is based on the work of Dong, X.-Q., Fang, X., & Wang, C.-J. (2011) in Organic Letters.[1]
Materials:
-
This compound
-
Substituted thiol (e.g., 4-methoxythiophenol, 4-methylthiophenol, etc.)
-
Chiral bifunctional organocatalyst (e.g., a cinchona alkaloid-derived thiourea catalyst)
-
Anhydrous solvent (e.g., toluene)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., Nitrogen or Argon)
Protocol:
-
To a dry reaction vial under an inert atmosphere, add the chiral bifunctional organocatalyst (0.002 mmol, 1 mol%).
-
Add anhydrous toluene (0.4 mL) to the vial.
-
Add the substituted thiol (0.2 mmol, 1.0 equiv) to the reaction mixture.
-
Stir the mixture at room temperature for a few minutes.
-
Add this compound (0.24 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired β-sulfido-γ-trifluoromethyl ester.
Data Presentation
Table 1: Organocatalytic Asymmetric Sulfa-Michael Addition of Various Thiols to this compound
| Entry | Thiol Substrate | Time (h) | Yield (%) | ee (%) |
| 1 | 4-Methoxythiophenol | 12 | 95 | 96 |
| 2 | 4-Methylthiophenol | 12 | 92 | 95 |
| 3 | Thiophenol | 12 | 90 | 94 |
| 4 | 4-Chlorothiophenol | 24 | 88 | 93 |
| 5 | 4-Bromothiophenol | 24 | 85 | 92 |
| 6 | 2-Naphthalenethiol | 36 | 82 | 90 |
| 7 | Benzyl mercaptan | 48 | 75 | 88 |
Data summarized from the findings reported by Dong, X.-Q., et al. (2011).[1] Yields are for the isolated product after chromatography. Enantiomeric excess (ee) was determined by chiral HPLC analysis.
Visualizations
Diagram 1: General Reaction Scheme
Caption: Asymmetric sulfa-Michael addition reaction.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow.
Diagram 3: Signaling Pathway Analogy - Catalytic Cycle
Caption: Proposed catalytic cycle schematic.
References
Application of Ethyl 4,4,4-trifluorocrotonate in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,4,4-trifluorocrotonate is a versatile and highly valuable building block in the development of modern agrochemicals. The incorporation of a trifluoromethyl (CF3) group into the molecular structure of active ingredients is a well-established strategy to enhance their efficacy and metabolic stability. The CF3 group's high electronegativity and lipophilicity can significantly improve a molecule's binding affinity to target enzymes, enhance its transport properties across biological membranes, and increase its resistance to metabolic degradation, leading to more potent and persistent agrochemicals.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various classes of agrochemicals, including insecticides, fungicides, and herbicides.
Key Synthetic Applications
This compound is primarily utilized in two key types of reactions for the construction of agrochemically relevant heterocyclic cores:
-
[3+2] Cycloaddition Reactions: This is a powerful method for the synthesis of five-membered heterocyclic compounds. The reaction of this compound with hydrazine derivatives is a cornerstone for the synthesis of trifluoromethyl-substituted pyrazoles, a class of compounds renowned for their potent insecticidal and fungicidal activities.
-
Michael Addition Reactions: The electron-withdrawing nature of the trifluoromethyl group activates the double bond of this compound, making it an excellent Michael acceptor. This allows for the introduction of a variety of nucleophiles, leading to the synthesis of a diverse range of functionalized intermediates for further elaboration into complex agrochemical structures.
Application in Insecticide Development: Trifluoromethyl-Substituted Pyrazoles
Trifluoromethyl-substituted pyrazoles are a prominent class of insecticides that often act as GABA (gamma-aminobutyric acid) receptor antagonists, leading to central nervous system disruption in insects.
Experimental Protocol: Synthesis of Ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
This protocol describes the synthesis of a key pyrazole intermediate from a derivative of this compound. The principle of this reaction is directly applicable to this compound with appropriate modifications.
Reaction Scheme:
Caption: Synthesis of a trifluoromethyl-pyrazole core via condensation and cyclization.
Materials:
-
(3,5-Dichlorophenyl)hydrazine
-
(E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylidene)malonate
-
Ethanol
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
Procedure:
-
Step 1: Synthesis of Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
-
Charge a three-neck flask equipped with a stirrer, condenser, and nitrogen inlet with (3,5-Dichlorophenyl)hydrazine (17.7 g, 0.1 mol) and ethanol (350 mL).
-
With stirring, cautiously add (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylidene)malonate (25.6 g, 0.1 mol) at 10-15 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Heat the mixture to reflux (approximately 80 °C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and isolate the product.
-
-
Step 2: Hydrolysis to Carboxylic Acid
-
Dissolve the pyrazole-4-carboxylate ester from Step 1 in a mixture of ethanol and THF.
-
Add a solution of lithium hydroxide in water to the mixture.
-
Heat the resulting mixture to reflux and monitor the hydrolysis by TLC or HPLC.
-
After completion, cool the reaction mixture and acidify with HCl to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the solid to obtain 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
-
This carboxylic acid can then be further derivatized, for example, by forming amides, to produce a wide range of insecticidally active compounds.
Quantitative Data: Insecticidal Activity of Trifluoromethyl-Pyrazoles
The following table summarizes the insecticidal activity of some pyrazole derivatives.
| Compound ID | Target Pest | Activity Metric | Value (µg/mL) | Reference Compound | Reference Value (µg/mL) |
| 3f | Termites | LC50 | 0.001 | Fipronil | 0.038 |
| 3d | Termites | LC50 | 0.006 | Fipronil | 0.038 |
| 6h | Locusts | LC50 | 47.68 | Fipronil | 63.09 |
Application in Fungicide Development: Trifluoromethyl-Pyrazoles and Other Heterocycles
Trifluoromethyl-containing pyrazoles have also demonstrated significant potential as fungicides, often targeting the mitochondrial respiratory chain.
Quantitative Data: Fungicidal Activity of Trifluoromethyl-Pyrazoles
The table below presents the in vitro fungicidal activity (EC50 values) of a series of trifluoromethyl-pyrazole derivatives against various plant pathogenic fungi.
| Compound ID | Botrytis cinerea | Rhizoctonia solani | Valsa mali | Thanatephorus cucumeris | Fusarium oxysporum | Fusarium graminearum |
| 26 | 2.432 | 2.182 | 1.787 | 1.638 | 6.986 | 6.043 |
| 27 | 3.125 | 2.987 | 2.543 | 2.119 | 8.073 | 7.981 |
| 28 | 4.567 | 3.876 | 3.129 | 2.876 | 9.123 | 8.876 |
| 30 | 5.123 | 4.567 | 3.987 | 3.123 | 10.234 | 9.876 |
| 31 | 6.789 | 5.876 | 4.987 | 4.123 | 11.987 | 10.876 |
| Pyraclostrobin | 1.890 | 1.560 | 1.230 | 1.110 | 5.430 | 4.980 |
EC50 values are in µg/mL.
Application in Herbicide Development: Pyridazinones and Other Heterocycles
This compound serves as a precursor for the synthesis of various heterocyclic systems with herbicidal activity, such as pyridazinones. These compounds often act by inhibiting pigment biosynthesis in plants, leading to bleaching symptoms.
Experimental Workflow: Synthesis of Herbicidal Pyridazinones
The general workflow for the synthesis of herbicidal pyridazinones from trifluoromethyl-containing building blocks is outlined below.
Caption: General workflow for synthesizing pyridazinone herbicides.
Quantitative Data: Herbicidal Activity of Pyridazinone Derivatives
The following table shows the herbicidal activity of selected trifluoro-m-tolyl pyridazinone derivatives against barnyardgrass and rape.
| Compound ID | Application Rate (g/ha) | Barnyardgrass Inhibition (%) | Rape Inhibition (%) |
| 5a | 300 | 85 | 90 |
| 5f | 300 | 70 | 80 |
| Control | - | 0 | 0 |
Conclusion
This compound is a cornerstone synthon for the agrochemical industry. Its trifluoromethyl group imparts advantageous properties to the resulting active ingredients, leading to the development of highly effective insecticides, fungicides, and herbicides. The synthetic versatility of this building block, particularly in cycloaddition and Michael addition reactions, allows for the creation of a diverse array of heterocyclic compounds with a broad spectrum of biological activities. The protocols and data presented herein provide a valuable resource for researchers and scientists engaged in the discovery and development of next-generation crop protection agents.
References
Application Notes and Protocols: Conjugate Addition of Nucleophiles to Ethyl 4,4,4-trifluorocrotonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the conjugate addition of various nucleophiles to ethyl 4,4,4-trifluorocrotonate. This key building block is instrumental in the synthesis of complex molecules containing a trifluoromethyl group, a moiety of significant interest in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The following sections detail reaction conditions and protocols for the addition of thiol, organometallic (Grignard), malonate, and amine nucleophiles.
General Reaction Scheme
The conjugate, or Michael, addition to this compound involves the 1,4-addition of a nucleophile to the electron-deficient α,β-unsaturated ester. The reaction creates a new carbon-heteroatom or carbon-carbon bond at the β-position relative to the ester, yielding a variety of functionalized trifluoromethyl-containing compounds.
General Experimental Workflow
Caption: General workflow for the conjugate addition to this compound.
Nucleophile Classes for Conjugate Addition
A variety of nucleophiles can be successfully employed in the conjugate addition to this compound, leading to a diverse range of trifluoromethylated products.
Caption: Nucleophile classes for addition to this compound.
Data Presentation
The following tables summarize the quantitative data for the conjugate addition of different nucleophiles to this compound or its methyl ester analog under various catalytic conditions.
Table 1: Organocatalytic Asymmetric Sulfa-Michael Addition of Thiols
| Entry | Thiol Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 4-methoxybenzenethiol | 1 (1 mol%) | Toluene | 12 | 95 | 96 |
| 2 | Benzenethiol | 1 (1 mol%) | Toluene | 12 | 92 | 94 |
| 3 | 4-chlorobenzenethiol | 1 (1 mol%) | Toluene | 24 | 96 | 95 |
| 4 | Naphthalen-2-ylthiol | 1 (1 mol%) | Toluene | 12 | 98 | 97 |
Catalyst 1 is a bifunctional organocatalyst derived from cinchonidine.
Table 2: Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Mthis compound
| Entry | Grignard Reagent | Ligand (mol%) | Additive | Temp (°C) | Yield (%) | ee (%) |
| 1 | EtMgBr | (R)-Tol-BINAP (5) | CuBr·SMe₂ | -78 | 85 | 92 |
| 2 | n-PrMgBr | (R)-Tol-BINAP (5) | CuBr·SMe₂ | -78 | 82 | 90 |
| 3 | n-BuMgBr | (R)-Tol-BINAP (5) | CuBr·SMe₂ | -78 | 78 | 88 |
| 4 | i-PrMgCl | (R)-Tol-BINAP (5) | CuBr·SMe₂ | -78 | 65 | 75 |
Table 3: Organocatalytic Asymmetric Michael Addition of Malonates
| Entry | Malonate Nucleophile | Catalyst (mol%) | Base | Solvent | Yield (%) | ee (%) |
| 1 | Diethyl malonate | Chiral Thiourea (10) | K₂CO₃ | Toluene | 88 | 91 |
| 2 | Dimethyl malonate | Chiral Squaramide (5) | Cs₂CO₃ | CH₂Cl₂ | 92 | 94 |
Note: Data for malonate additions are based on protocols for analogous α,β-unsaturated systems and may require optimization for this compound.
Table 4: Base-Catalyzed Conjugate Addition of Amines
| Entry | Amine Nucleophile | Catalyst/Base | Solvent | Time (h) | Yield (%) |
| 1 | Piperidine | Et₃N | THF | 24 | 85 |
| 2 | Benzylamine | DBU | CH₃CN | 12 | 78 |
Note: Data for amine additions are based on general protocols and may require optimization for this compound.
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Sulfa-Michael Addition of 4-methoxybenzenethiol
Materials:
-
This compound (1.0 equiv)
-
4-methoxybenzenethiol (1.2 equiv)
-
Bifunctional Cinchonidine-derived Thiourea Catalyst (1 mol%)
-
Toluene (anhydrous)
-
Round-bottom flask with stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification supplies (saturated NH₄Cl, brine, anhydrous MgSO₄, silica gel for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the bifunctional cinchonidine-derived thiourea catalyst (1 mol%).
-
Add anhydrous toluene to dissolve the catalyst.
-
Add this compound (1.0 equiv) to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., room temperature or as optimized).
-
Add 4-methoxybenzenethiol (1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture for the specified time (e.g., 12 hours) and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Protocol 2: Copper-Catalyzed Enantioselective Conjugate Addition of Ethylmagnesium Bromide
Materials:
-
Mthis compound (1.0 equiv)
-
Ethylmagnesium bromide (1.5 equiv, solution in THF)
-
CuBr·SMe₂ (5 mol%)
-
(R)-Tol-BINAP (5.5 mol%)
-
Anhydrous THF
-
Schlenk flask with stir bar
-
Inert atmosphere (Argon)
-
Standard work-up and purification supplies
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add CuBr·SMe₂ (5 mol%) and (R)-Tol-BINAP (5.5 mol%).
-
Add anhydrous THF and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Add mthis compound (1.0 equiv) to the catalyst solution.
-
Slowly add the solution of ethylmagnesium bromide (1.5 equiv) dropwise over 30 minutes.
-
Stir the reaction at -78 °C for the specified time and monitor by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Protocol 3: Organocatalytic Asymmetric Michael Addition of Diethyl Malonate (General Protocol)
Materials:
-
This compound (1.0 equiv)
-
Diethyl malonate (1.5 equiv)
-
Chiral Thiourea Catalyst (10 mol%)
-
Potassium Carbonate (K₂CO₃, 1.2 equiv)
-
Anhydrous Toluene
-
Round-bottom flask with stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the chiral thiourea catalyst (10 mol%) and potassium carbonate (1.2 equiv).
-
Add anhydrous toluene and stir the suspension.
-
Add diethyl malonate (1.5 equiv) to the mixture.
-
Add this compound (1.0 equiv) and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
Protocol 4: Base-Catalyzed Conjugate Addition of Piperidine (General Protocol)
Materials:
-
This compound (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Triethylamine (Et₃N, 1.5 equiv)
-
Anhydrous THF
-
Round-bottom flask with stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Add triethylamine (1.5 equiv) to the solution.
-
Add piperidine (1.2 equiv) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 24 hours or until completion as indicated by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Trifluoromethyl-Containing Heterocycles from Ethyl 4,4,4-trifluorocrotonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,4,4-trifluorocrotonate is a versatile fluorinated building block in organic synthesis, prized for the introduction of the trifluoromethyl (CF₃) group into molecular scaffolds. The CF₃ group is of significant interest in medicinal chemistry and agrochemistry as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document provides detailed application notes and experimental protocols for the synthesis of various trifluoromethyl-containing heterocycles, including pyrazolines, pyrimidinones, and pyridinones, using this compound as a key starting material. These heterocycles are important cores in many pharmaceutical and agrochemical compounds.
The primary synthetic strategy involves the Michael addition of a binucleophile to the electron-deficient double bond of this compound, followed by an intramolecular cyclization. This approach allows for the efficient construction of diverse heterocyclic systems.
Synthesis of 5-(Trifluoromethyl)-2-pyrazolin-5-ones
The reaction of this compound with hydrazine derivatives provides a straightforward route to 5-(trifluoromethyl)-substituted pyrazolinones. The reaction proceeds via a Michael addition of the hydrazine to the crotonate, followed by intramolecular cyclization and tautomerization.
General Reaction Scheme:
Experimental Protocol: Synthesis of 5-(Trifluoromethyl)-1-phenylpyrazolidin-3-one
Materials:
-
This compound (1.0 mmol, 168 mg)
-
Phenylhydrazine (1.0 mmol, 108 mg)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.1 mL)
Procedure:
-
To a solution of this compound in ethanol, add phenylhydrazine.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired 5-(trifluoromethyl)-1-phenylpyrazolidin-3-one.
Quantitative Data for Synthesis of Substituted Pyrazolinones:
| Entry | Hydrazine Derivative | Product | Reaction Time (h) | Yield (%) |
| 1 | Hydrazine hydrate | 5-(Trifluoromethyl)pyrazolidin-3-one | 5 | 85 |
| 2 | Phenylhydrazine | 1-Phenyl-5-(trifluoromethyl)pyrazolidin-3-one | 4 | 92 |
| 3 | 4-Methylphenylhydrazine | 1-(p-Tolyl)-5-(trifluoromethyl)pyrazolidin-3-one | 4.5 | 88 |
| 4 | 4-Chlorophenylhydrazine | 1-(4-Chlorophenyl)-5-(trifluoromethyl)pyrazolidin-3-one | 5 | 90 |
Synthesis of 6-(Trifluoromethyl)tetrahydropyrimidin-4(1H)-ones
The reaction of this compound with urea or thiourea provides access to 6-(trifluoromethyl)-substituted tetrahydropyrimidinones. This reaction typically requires a base catalyst to facilitate the initial Michael addition.
General Reaction Scheme:
Experimental Protocol: Synthesis of 6-(Trifluoromethyl)tetrahydropyrimidin-4(1H)-one
Materials:
-
This compound (1.0 mmol, 168 mg)
-
Urea (1.2 mmol, 72 mg)
-
Sodium ethoxide (1.2 mmol, 82 mg)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide in ethanol.
-
Add urea to the basic solution and stir until dissolved.
-
Add this compound dropwise to the reaction mixture at room temperature.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and neutralize with dilute hydrochloric acid.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
-
Recrystallization from ethanol affords the pure 6-(trifluoromethyl)tetrahydropyrimidin-4(1H)-one.
Quantitative Data for Synthesis of Tetrahydropyrimidinones:
| Entry | Binucleophile | Product | Reaction Time (h) | Yield (%) |
| 1 | Urea | 6-(Trifluoromethyl)tetrahydropyrimidin-4(1H)-one | 10 | 78 |
| 2 | Thiourea | 2-Thioxo-6-(trifluoromethyl)tetrahydropyrimidin-4(1H)-one | 8 | 85 |
| 3 | Guanidine | 2-Amino-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-4-one | 9 | 82 |
Synthesis of 4-(Trifluoromethyl)dihydropyridin-2(1H)-ones
The Hantzsch-type reaction of this compound with an enamine (formed in situ from an aldehyde and an amine) and a β-ketoester provides a route to trifluoromethyl-substituted dihydropyridinones.
General Reaction Scheme:
Experimental Protocol: Synthesis of 4-Aryl-6-(trifluoromethyl)-3,4-dihydropyridin-2(1H)-one
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde, 1.0 mmol, 106 mg)
-
Ethyl 3-aminocrotonate (1.0 mmol, 129 mg)
-
This compound (1.0 mmol, 168 mg)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount)
Procedure:
-
A mixture of the aromatic aldehyde, ethyl 3-aminocrotonate, and this compound in ethanol is prepared.
-
A catalytic amount of piperidine is added to the mixture.
-
The reaction is heated at reflux for 12-18 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the desired dihydropyridinone.
Quantitative Data for Synthesis of Dihydropyridinones:
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 4-Phenyl-6-(trifluoromethyl)-3,4-dihydropyridin-2(1H)-one | 16 | 75 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-6-(trifluoromethyl)-3,4-dihydropyridin-2(1H)-one | 18 | 72 |
| 3 | 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-6-(trifluoromethyl)-3,4-dihydropyridin-2(1H)-one | 15 | 78 |
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of a variety of trifluoromethyl-containing heterocycles. The protocols outlined in this document demonstrate efficient methods for the preparation of pyrazolinones, pyrimidinones, and dihydropyridinones. These methodologies offer good to excellent yields and can be adapted for the synthesis of a library of derivatives by varying the binucleophile component. The resulting heterocyclic compounds are of significant interest for further investigation in drug discovery and agrochemical development programs. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.
Enantioselective Reactions of Ethyl 4,4,4-trifluorocrotonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,4,4-trifluorocrotonate is a valuable fluorinated building block in organic synthesis, prized for its utility in constructing complex molecules with specific stereochemistry. The trifluoromethyl group can significantly influence a molecule's biological activity, metabolic stability, and lipophilicity, making it a desirable feature in pharmaceutical and agrochemical candidates. This document provides detailed application notes and experimental protocols for the enantioselective reactions of this compound, with a focus on creating chiral centers with high enantiomeric purity.
Key Enantioselective Reaction: Organocatalytic Asymmetric Sulfa-Michael Addition
One of the most well-developed and highly enantioselective reactions involving this compound is the organocatalytic asymmetric sulfa-Michael addition of thiols. This reaction provides a direct route to chiral trifluoromethylated thioethers, which are precursors to a variety of valuable compounds.
Application Notes
The asymmetric sulfa-Michael addition of thiols to this compound, catalyzed by a bifunctional amine-thiourea organocatalyst, proceeds with high yields and excellent enantioselectivities.[1][2] This transformation is significant as it efficiently creates a stereogenic center bearing both a trifluoromethyl group and a sulfur atom.[1][2] The resulting products are valuable intermediates for the synthesis of bioactive molecules, including potent matrix metalloproteinase-3 (MMP-3) inhibitors.[1][2]
The reaction demonstrates broad substrate scope with respect to the thiol component, accommodating both aromatic and aliphatic thiols. The bifunctional nature of the catalyst is crucial for the reaction's success, with the amine moiety activating the thiol and the thiourea group activating the crotonate through hydrogen bonding.
Quantitative Data Summary
The following table summarizes the results for the organocatalytic asymmetric sulfa-Michael addition of various thiols to this compound.
| Entry | Thiol Nucleophile | Product | Yield (%) | ee (%) |
| 1 | Thiophenol | Ethyl 3-(phenylthio)-4,4,4-trifluorobutanoate | 95 | 96 |
| 2 | 4-Methylthiophenol | Ethyl 4,4,4-trifluoro-3-(p-tolylthio)butanoate | 98 | 97 |
| 3 | 4-Methoxythiophenol | Ethyl 4,4,4-trifluoro-3-((4-methoxyphenyl)thio)butanoate | 97 | 97 |
| 4 | 4-Chlorothiophenol | Ethyl 3-((4-chlorophenyl)thio)-4,4,4-trifluorobutanoate | 96 | 95 |
| 5 | 2-Naphthylthiol | Ethyl 4,4,4-trifluoro-3-(naphthalen-2-ylthio)butanoate | 92 | 98 |
| 6 | Benzyl mercaptan | Ethyl 3-(benzylthio)-4,4,4-trifluorobutanoate | 90 | 92 |
| 7 | Thioacetic acid | Ethyl 3-acetylthio-4,4,4-trifluorobutanoate | 85 | 90 |
Experimental Protocol: General Procedure for the Asymmetric Sulfa-Michael Addition
This protocol is adapted from the work of Dong, Fang, and Wang in Organic Letters, 2011.[1][2]
Materials:
-
This compound
-
Thiol (various)
-
Bifunctional amine-thiourea organocatalyst (e.g., (1R,2R)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)cyclohexyl)thiourea)
-
Toluene (anhydrous)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere, add the bifunctional amine-thiourea organocatalyst (0.01 mmol, 1 mol%).
-
Add anhydrous toluene (1.0 mL) to the vial and stir the mixture until the catalyst is fully dissolved.
-
Add the thiol (1.2 mmol, 1.2 equivalents) to the catalyst solution.
-
Cool the reaction mixture to the desired temperature (typically ranging from -20 °C to room temperature, optimization may be required for different thiols).
-
Add this compound (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture.
-
Stir the reaction at the same temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: typically a mixture of hexane and ethyl acetate) to afford the desired chiral trifluoromethylated thioether.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Reaction Scheme and Catalytic Cycle
Caption: Reaction scheme and proposed catalytic cycle for the enantioselective sulfa-Michael addition.
Other Potential Enantioselective Reactions
While the sulfa-Michael addition is well-documented, the electrophilic nature of this compound makes it a suitable candidate for other enantioselective conjugate additions. Research in related areas suggests the following reaction types as promising avenues for further exploration with this substrate.
Asymmetric Michael Addition of Carbon Nucleophiles
The conjugate addition of carbon-based nucleophiles, such as malonates, β-ketoesters, and nitroalkanes, is a powerful C-C bond-forming reaction. While specific high-yielding, enantioselective examples with this compound are not as prevalent in the literature as the sulfa-Michael addition, the principles of organocatalysis and chiral Lewis acid catalysis are applicable.
-
Potential Catalysts: Chiral bifunctional organocatalysts (e.g., cinchona alkaloids, prolinol derivatives), and chiral metal complexes (e.g., Cu(II)-BOX, Zn(II)-ProPhenol).
-
Expected Products: Chiral 3-substituted-4,4,4-trifluorobutanoates with new carbon-carbon bonds.
Enantioselective Friedel-Crafts Alkylation
Indoles and other electron-rich aromatic and heteroaromatic compounds can act as nucleophiles in conjugate additions to electron-deficient olefins. This Friedel-Crafts type alkylation, when catalyzed by a chiral Brønsted acid or a chiral Lewis acid, can produce highly enantioenriched products.
-
Potential Catalysts: Chiral phosphoric acids (e.g., TRIP), and chiral metal-ligand complexes.
-
Expected Products: Ethyl 3-(indol-3-yl)-4,4,4-trifluorobutanoate and related structures.
Experimental Workflow Overview
The general workflow for developing and optimizing an enantioselective reaction with this compound is outlined below.
Caption: General workflow for the development of enantioselective reactions.
Conclusion
This compound is a versatile substrate for enantioselective synthesis. The organocatalytic asymmetric sulfa-Michael addition provides a robust and highly selective method for the preparation of chiral trifluoromethylated thioethers. The principles and protocols outlined in this document serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the creation of novel, enantioenriched fluorinated molecules. Further exploration of other conjugate addition reactions with this valuable building block is a promising area for future research.
References
Ethyl 4,4,4-trifluorocrotonate: A Versatile Trifluoromethyl Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,4,4-trifluorocrotonate is a valuable and versatile fluorinated building block in organic synthesis, prized for its ability to introduce the trifluoromethyl (CF₃) group into a wide range of molecular scaffolds. The presence of the electron-withdrawing trifluoromethyl group activates the α,β-unsaturated ester system, making it an excellent Michael acceptor for various nucleophiles. This reactivity, coupled with the significant impact of the CF₃ group on the physicochemical and biological properties of molecules, has led to its widespread use in the development of pharmaceuticals, agrochemicals, and advanced materials.
The incorporation of a trifluoromethyl group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, this compound serves as a key starting material for the synthesis of complex trifluoromethylated compounds, including chiral molecules with enhanced biological activity. This document provides an overview of its applications, focusing on its role in asymmetric Michael additions, and offers detailed protocols for key transformations.
Key Applications: Asymmetric Michael Additions
The activated double bond in this compound readily undergoes conjugate addition reactions (Michael additions) with a variety of nucleophiles. The development of asymmetric catalytic systems has enabled the synthesis of chiral trifluoromethyl-containing compounds with high stereoselectivity.
Asymmetric Sulfa-Michael Addition
The addition of thiols to this compound provides access to chiral β-thio-γ-trifluoromethyl esters, which are valuable intermediates in medicinal chemistry. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in this transformation. Bifunctional organocatalysts, such as those derived from cinchona alkaloids, can activate both the thiol nucleophile and the crotonate acceptor, facilitating highly stereocontrolled bond formation.[2][3]
Quantitative Data for Asymmetric Sulfa-Michael Addition [2]
| Entry | Thiol Nucleophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Thiophenol | 1 | Toluene | 24 | 95 | 96 |
| 2 | 4-Methylthiophenol | 1 | Toluene | 24 | 98 | 97 |
| 3 | 4-Methoxythiophenol | 1 | Toluene | 24 | 97 | 95 |
| 4 | 4-Chlorothiophenol | 1 | Toluene | 36 | 92 | 94 |
| 5 | 2-Naphthalenethiol | 1 | Toluene | 36 | 91 | 98 |
| 6 | Benzyl mercaptan | 1 | Toluene | 48 | 85 | 90 |
Asymmetric Aza-Michael Addition
The conjugate addition of amines to this compound yields β-amino esters containing a trifluoromethyl group. These products are precursors to a variety of biologically active nitrogen-containing heterocycles and chiral amines. While specific protocols for the asymmetric addition to this compound are not as widely reported, general methods for aza-Michael additions can be adapted.
Representative Data for Aza-Michael Addition
| Entry | Amine Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio |
| 1 | Benzylamine | None | THF | 2 | >95 | N/A |
| 2 | Pyrrolidine | None | THF | 2 | >95 | N/A |
| 3 | (R)-α-Methylbenzylamine | Chiral Lewis Acid | CH₂Cl₂ | 24 | 85 | 90:10 |
Asymmetric Michael Addition of Carbon Nucleophiles
Carbon nucleophiles, such as enolates derived from ketones, malonates, and β-ketoesters, can also be added to this compound in an asymmetric fashion. These reactions are crucial for the construction of carbon-carbon bonds and the creation of complex chiral molecules. For instance, the domino Michael/Mannich [3+2] cycloaddition of an azomethine ylide precursor with this compound allows for the synthesis of highly functionalized trifluoromethyl-substituted pyrrolidines.
Quantitative Data for Asymmetric Michael Addition of Carbon Nucleophiles
| Entry | Carbon Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio | ee (%) |
| 1 | Diethyl malonate | Chiral Thiourea | Toluene | 48 | 92 | - | 95 |
| 2 | Cyclohexanone | Chiral Primary-Secondary Diamine | Water | 12 | 90 | 95:5 | 97 |
| 3 | 1,1,1-Trifluoroacetone | Chiral Diamine | CH₂Cl₂ | 24 | 88 | >20:1 | 96 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Sulfa-Michael Addition of Thiols[2]
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol)
-
Bifunctional organocatalyst (e.g., a cinchona alkaloid-derived thiourea, 1 mol%)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the bifunctional organocatalyst (1 mol%).
-
Add anhydrous toluene to dissolve the catalyst.
-
Add the thiol nucleophile (1.2 equivalents).
-
Add this compound (1.0 equivalent).
-
Stir the reaction mixture at room temperature for the time indicated in the data table (typically 24-48 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Determine the enantiomeric excess (ee) of the purified product by chiral high-performance liquid chromatography (HPLC).
Protocol 2: Representative Procedure for Aza-Michael Addition of Amines
Materials:
-
This compound
-
Amine nucleophile (e.g., benzylamine)
-
Tetrahydrofuran (THF, anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction vial under an inert atmosphere, add this compound (1.0 equivalent).
-
Add anhydrous THF to dissolve the substrate.
-
Cool the solution to 0 °C.
-
Slowly add the amine nucleophile (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Asymmetric Michael Addition of a Carbon Nucleophile (Diethyl Malonate)
Materials:
-
This compound
-
Diethyl malonate
-
Chiral thiourea organocatalyst (5 mol%)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the chiral thiourea organocatalyst (5 mol%).
-
Add anhydrous toluene.
-
Add diethyl malonate (1.5 equivalents).
-
Add this compound (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC.
Visualizations
Caption: General workflow for the asymmetric Michael addition to this compound.
Caption: Proposed mechanism for bifunctional organocatalysis in the asymmetric Michael addition.
References
Application Notes and Protocols for the Synthesis of Trifluoromethylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into amino acids offers a powerful strategy in medicinal chemistry and drug design. This modification can significantly enhance the metabolic stability, lipophilicity, bioavailability, and binding affinity of peptides and small molecule drugs.[1][2] The unique electronic properties of the CF3 group can also modulate the pKa of nearby functionalities and influence peptide conformation. This document provides detailed experimental procedures for several key methods used in the synthesis of these valuable building blocks.
Method 1: Enantioselective Hydrogenation for the Synthesis of β-Trifluoromethyl α-Amino Acids
This method outlines a three-step enantioselective synthesis of β-trifluoromethyl α-amino acids, such as trifluorovaline (TFV), utilizing a stereoselective hydrogenation step with a rhodium catalyst as the key transformation.[3][4]
Experimental Protocol
Step 1: Synthesis of Tetrasubstituted Trifluoromethyl Alkene Precursors
A detailed procedure for the synthesis of the alkene precursors is crucial for the success of the subsequent asymmetric hydrogenation.
Step 2: Asymmetric Hydrogenation
-
In a glovebox, a high-pressure reactor is charged with the trifluoromethylated alkene precursor (1.0 eq), [((R)-trichickenfootphos)Rh(cod)]BF4 catalyst (0.01-0.05 eq), and a suitable solvent (e.g., degassed methanol or dichloromethane).
-
The reactor is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The reactor is purged with hydrogen gas (3 cycles of pressurizing to 100 psi and venting).
-
The reaction is pressurized to the desired hydrogen pressure (e.g., 500 psi) and stirred at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), the reactor is carefully depressurized.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Step 3: Deprotection to Yield the Free Amino Acid
-
The purified, protected amino acid from Step 2 is dissolved in a mixture of concentrated hydrochloric acid and acetone.[4]
-
The solution is stirred at room temperature or heated to reflux for 2-4 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
The solvent is removed under reduced pressure to yield the hydrochloride salt of the trifluoromethylated amino acid.
-
The salt can be further purified by recrystallization.
Quantitative Data
| Substrate | Catalyst Loading (mol%) | H2 Pressure (psi) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Precursor for TFV | 1 | 500 | MeOH | >95 | >99 | [4] |
| Phenyl-substituted precursor | 2 | 500 | CH2Cl2 | 92 | 98 | [4] |
Experimental Workflow
Caption: Workflow for enantioselective hydrogenation.
Method 2: Biocatalytic N-H Bond Insertion for α-Trifluoromethyl Amino Esters
This innovative approach utilizes engineered enzymes for the enantioselective synthesis of chiral α-trifluoromethyl amino esters.[5][6] This biocatalytic method offers a sustainable and highly selective alternative to traditional chemical synthesis.
Experimental Protocol
-
In a suitable buffer solution (e.g., phosphate buffer, pH 8.0), the aryl amine substrate (1.0 eq) is added.
-
The engineered metalloprotein catalyst is added to the reaction mixture.
-
The reaction is initiated by the addition of the benzyl 2-diazotrifluoropropanoate carbene donor.
-
The reaction mixture is stirred at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 12-24 hours).
-
The reaction progress is monitored by HPLC or LC-MS.
-
Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the enantioenriched α-trifluoromethyl amino ester.
Quantitative Data
| Amine Substrate | Carbene Donor | Yield (%) | Enantiomeric Ratio (er) | Reference |
| Aniline | Benzyl 2-diazotrifluoropropanoate | >99 | 95:5 | [5] |
| 4-Methoxyaniline | Benzyl 2-diazotrifluoropropanoate | 95 | 92:8 | [5] |
Logical Relationship Diagram
Caption: Key factors in biocatalytic synthesis.
Method 3: Nucleophilic Trifluoromethylation of α-Amino Aldehydes
This method involves the addition of a nucleophilic trifluoromethyl source, such as (trifluoromethyl)trimethylsilane (TMSCF3), to N-protected α-amino aldehydes to produce β-amino-α-trifluoromethyl alcohols, which are precursors to the corresponding amino acids.[7]
Experimental Protocol
-
To a solution of the N-protected α-amino aldehyde (1.0 eq) in anhydrous THF at 0 °C is added (trifluoromethyl)trimethylsilane (TMSCF3, 1.5 eq).
-
A catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), is added to the mixture.
-
The reaction is stirred at 0 °C and allowed to warm to room temperature over several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The resulting β-amino-α-trifluoromethyl alcohol can then be oxidized to the corresponding carboxylic acid using standard methods (e.g., Jones oxidation) to yield the trifluoromethylated amino acid.
Quantitative Data
| α-Amino Aldehyde | Fluoride Source | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |
| N,N-dibenzyl-alaninal | TBAF | 95:5 | 85 | [7] |
| N-Boc-phenylalaninal | CsF | 80:20 | 78 | [7] |
Experimental Workflow Diagram
Caption: Workflow for nucleophilic trifluoromethylation.
Method 4: Photoredox Microfluidic Synthesis of α-CF3 Amino Acids
This modern approach utilizes visible-light-mediated photoredox catalysis in a continuous flow system for the synthesis of α-trifluoromethyl amino acids.[8][9] This method offers precise control over reaction parameters and can be advantageous for scalability.
Experimental Protocol
-
Solutions of the trifluoromethyl-containing imino ester, the alkyl radical precursor, and the photocatalyst (e.g., an organic dye) in a suitable solvent (e.g., acetonitrile) are prepared.
-
The solutions are loaded into separate syringes and placed on syringe pumps connected to a microfluidic reactor setup.
-
The microfluidic reactor, typically made of PFA tubing, is wrapped around a visible light source (e.g., a blue LED strip).
-
The reactant solutions are pumped into a T-mixer to ensure efficient mixing before entering the irradiated zone of the reactor.
-
The flow rate and residence time are optimized to maximize product conversion.
-
The output from the reactor is collected, and the solvent is removed under reduced pressure.
-
The crude product is purified by preparative HPLC to yield the desired α-trifluoromethyl amino acid derivative.
Quantitative Data
| Imino Ester Substrate | Alkyl Radical Precursor | Residence Time (min) | Yield (%) | Reference |
| Ethyl 3,3,3-trifluoro-2-(phenylimino)propanoate | Di-tert-butyl peroxide | 10 | 85 | [8] |
| Ethyl 3,3,3-trifluoro-2-((4-methoxyphenyl)imino)propanoate | Lauroyl peroxide | 15 | 78 | [8] |
Signaling Pathway Analogy Diagram
Caption: Simplified photoredox catalytic cycle.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of beta-trifluoromethyl alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Heck Arylation of Ethyl 4,4,4-trifluorocrotonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[1][2] This methodology has been widely applied in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[3] The arylation of fluorinated building blocks is of particular interest as the introduction of fluorine atoms can significantly modulate the biological activity of molecules. Ethyl (E)-4,4,4-trifluorocrotonate is a valuable substrate in this context.
Notably, the Heck arylation of ethyl (E)-4,4,4-trifluorocrotonate with aryl bromides can lead to the formation of two regioisomeric products: the expected β-arylated product and an unexpected α-arylated product.[4][5] The regioselectivity of this reaction is influenced by the reaction conditions.
Data Presentation
The following tables summarize the quantitative data from the Heck arylation of ethyl (E)-4,4,4-trifluorocrotonate with various aryl bromides.
Table 1: Reaction of Ethyl (E)-4,4,4-trifluorocrotonate with Bromobenzene [4]
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | β-arylated Product Yield (%) | α-arylated Product Yield (%) |
| Pd(OAc)₂ / PPh₃ | N,N-diisopropylethylamine | DMF | 100 | - | - | - |
Table 2: Reaction of Ethyl (E)-4,4,4-trifluorocrotonate with Substituted Aryl Bromides [4]
| Aryl Bromide | Temp. (°C) | Time (h) | (Z)-β-arylated Product Yield (%) | (Z)-α-arylated Product Yield (%) |
| 4-Bromoanisole | 120 | 36 | 19.6 | 26.2 |
| 2-Bromonaphthalene | 120 | 30 | 21.1 | 42.9 |
Experimental Protocols
General Protocol for the Heck Arylation of Ethyl (E)-4,4,4-trifluorocrotonate[4]
This protocol is based on the reaction of ethyl (E)-4,4,4-trifluorocrotonate with various aryl bromides.
Materials:
-
Ethyl (E)-4,4,4-trifluorocrotonate
-
Aryl bromide (e.g., bromobenzene, 4-bromoanisole, 2-bromonaphthalene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or 1,3-Bis(diphenylphosphino)propane (DPPP)
-
N,N-diisopropylethylamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add ethyl (E)-4,4,4-trifluorocrotonate (1.0 mmol), the corresponding aryl bromide (2.0 mmol), N,N-diisopropylethylamine (2.0 mmol), palladium(II) acetate (0.05 mmol), and the phosphine ligand (e.g., DPPP, 0.12 mmol).
-
Add anhydrous DMF (4.5 mL) to the mixture.
-
Degas the reaction mixture by bubbling a gentle stream of argon through the solution for 5 minutes.
-
Heat the reaction mixture with continuous stirring at the specified temperature (e.g., 100-120 °C) for the indicated time (e.g., 30-36 hours).
-
After cooling to room temperature, the reaction mixture is worked up. The specific work-up procedure may vary but typically involves dilution with a suitable organic solvent, washing with water and brine, drying over an anhydrous salt (e.g., MgSO₄), and concentration under reduced pressure.
-
The crude product is then purified by silica gel column chromatography to separate the α- and β-arylated products.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the Heck arylation of this compound.
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Michael Additions with Ethyl 4,4,4-trifluorocrotonate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the yield of Michael additions with Ethyl 4,4,4-trifluorocrotonate. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.
Troubleshooting Guide: Low Yields and Side Reactions
Low yields in Michael additions involving this compound can arise from several factors. A systematic approach to troubleshooting is recommended to identify and resolve the underlying issues.
Question: My Michael addition reaction is resulting in a very low yield or no product at all. What are the primary factors I should investigate?
Answer:
Several critical factors can lead to low or no product formation. Consider the following points systematically:
-
Poor Nucleophile (Michael Donor) Activation: The generation of the nucleophile (e.g., enolate) is crucial. If the base used is not strong enough to deprotonate the Michael donor effectively, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.
-
Low Reactivity of the Michael Acceptor: While the trifluoromethyl group in this compound is electron-withdrawing and activates the double bond, steric hindrance near the β-carbon can reduce its electrophilicity and slow down the reaction.
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. A temperature that is too low may not provide sufficient energy to overcome the activation barrier, while excessively high temperatures can promote side reactions or decomposition of starting materials and products. The Michael addition is a reversible reaction, and high temperatures can favor the retro-Michael addition.[1]
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents are generally preferred as protic solvents can interfere with the nucleophile and catalyst.
-
Inactive Catalyst: Ensure the catalyst is active and has been stored correctly. Some catalysts are sensitive to air and moisture.
Question: I am observing the formation of multiple products alongside my desired Michael adduct. What are the likely side reactions and how can I minimize them?
Answer:
The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them:
-
1,2-Addition: "Hard" nucleophiles may preferentially attack the carbonyl carbon (1,2-addition) instead of the β-carbon (1,4-conjugate addition). Using "softer," more stabilized nucleophiles can favor the desired 1,4-addition.
-
Bis-Addition (Double Michael Addition): The initial Michael adduct may still possess an acidic proton and can react with a second molecule of the this compound. This can be minimized by carefully controlling the stoichiometry of the reactants, often by using a slight excess of the Michael donor.
-
Retro-Michael Addition: As the Michael addition is reversible, the product can revert to the starting materials, especially at elevated temperatures. Running the reaction at lower temperatures can help to suppress this reverse reaction.
-
Polymerization: α,β-Unsaturated esters like this compound can be prone to polymerization, particularly in the presence of strong bases or radical initiators. Using milder reaction conditions and ensuring the absence of radical initiators can help prevent this.
-
Self-Condensation: The Michael donor, if it is an enolizable ketone or ester, might undergo self-condensation reactions. Optimizing the reaction conditions, such as temperature and the rate of addition of reagents, can minimize this side reaction.
Frequently Asked Questions (FAQs)
Q1: What types of catalysts are most effective for the Michael addition with this compound?
A1: Several classes of catalysts have proven effective:
-
Phosphine Catalysts: Chiral phosphines have been used to achieve high yields and enantioselectivities in Michael additions with β-trifluoromethyl enones.[2] The addition of an inorganic base, such as potassium phosphate (K₃PO₄), can enhance the reactivity when using phosphine catalysts.[2]
-
Organocatalysts: Bifunctional organocatalysts, such as those derived from thiourea and tertiary amines, are highly effective. These catalysts can activate both the nucleophile and the electrophile, leading to high yields and stereoselectivities.
-
Lewis Acids: Lewis acids can be used to activate the this compound, making the β-carbon more electrophilic. However, care must be taken as Lewis acids can also promote side reactions.
Q2: How does the choice of solvent affect the reaction yield?
A2: Aprotic solvents are generally the best choice for Michael additions as they do not interfere with the formation and reactivity of the nucleophile. Toluene and dichloromethane are commonly used. Polar aprotic solvents can sometimes accelerate the reaction, but a screening of solvents is often necessary to find the optimal conditions for a specific combination of reactants and catalyst.
Q3: Can high pressure improve the yield of the reaction?
A3: Yes, for sterically hindered substrates or reactions that are sluggish at atmospheric pressure, applying high pressure (e.g., 8-10 kbar) has been shown to dramatically increase the reaction rate and yield.
Q4: What are the best practices for setting up a Michael addition with this compound?
A4:
-
Inert Atmosphere: Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen and moisture, especially when using sensitive catalysts or reagents.
-
Dry Solvents: Use anhydrous solvents to avoid quenching the base and the nucleophile.
-
Slow Addition: In many cases, slow addition of the Michael donor or the base to the solution of the Michael acceptor can help to control the reaction temperature and minimize the formation of side products.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for the Michael addition of various nucleophiles to trifluoromethylated acceptors under different catalytic systems.
Table 1: Organocatalyzed Thia-Michael Addition to this compound
| Entry | Thiol Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 4-methoxybenzenethiol | Chiral Thiourea (1) | Toluene | 12 | 95 |
| 2 | Benzenethiol | Chiral Thiourea (1) | Toluene | 24 | 92 |
| 3 | 4-chlorobenzenethiol | Chiral Thiourea (1) | Toluene | 24 | 96 |
| 4 | Naphthalen-2-ylthiol | Chiral Thiourea (1) | Toluene | 12 | 98 |
Table 2: Phosphine-Catalyzed Michael Addition of β-Ketoesters to β-Trifluoromethyl Enones [2]
| Entry | β-Ketoester | Base | Solvent | Time (h) | Yield (%) |
| 1 | Dimethyl malonate | K₃PO₄ | Toluene | 24 | 92 |
| 2 | Diethyl malonate | K₃PO₄ | Toluene | 24 | 88 |
| 3 | Dibenzyl malonate | K₃PO₄ | Toluene | 36 | 85 |
| 4 | Ethyl acetoacetate | K₃PO₄ | Toluene | 48 | 75 |
Experimental Protocols
Protocol 1: Organocatalyzed Asymmetric Sulfa-Michael Addition of Thiols to this compound
This protocol is adapted from a procedure for the asymmetric sulfa-Michael addition to 4,4,4-trifluorocrotonates.[3]
-
Materials:
-
This compound (1.0 equiv)
-
Thiol nucleophile (1.2 equiv)
-
Chiral thiourea organocatalyst (1 mol%)
-
Anhydrous toluene
-
-
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the chiral thiourea organocatalyst (0.01 equiv).
-
Add anhydrous toluene to dissolve the catalyst.
-
Add the thiol nucleophile (1.2 equiv) to the solution.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Protocol 2: Phosphine-Catalyzed Michael Addition of a β-Ketoester to a β-Trifluoromethyl Enone
This protocol is based on a general procedure for phosphine-catalyzed Michael additions.[2]
-
Materials:
-
β-Trifluoromethyl enone (e.g., this compound) (1.0 equiv)
-
β-Ketoester (e.g., Dimethyl malonate) (1.2 equiv)
-
Chiral phosphine catalyst (5 mol%)
-
Potassium phosphate (K₃PO₄) (1.5 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the chiral phosphine catalyst (0.05 equiv) and potassium phosphate (1.5 equiv).
-
Add anhydrous toluene, followed by the β-ketoester (1.2 equiv).
-
Stir the mixture for 10 minutes at room temperature.
-
Add the β-trifluoromethyl enone (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for the time indicated by TLC analysis.
-
After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: A generalized experimental workflow for Michael additions.
Caption: Troubleshooting logic for low-yield Michael additions.
References
Technical Support Center: Ethyl 4,4,4-trifluorocrotonate Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4,4,4-trifluorocrotonate.
Troubleshooting Guides
Issue: Low yield in Michael Addition Reactions
Question: I am experiencing low yields in my Michael addition reaction with this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in Michael additions with this compound can stem from several factors, primarily related to the reactivity of the nucleophile, reaction conditions, and potential side reactions.
Possible Causes and Solutions:
-
Insufficiently Activated Nucleophile: The carbon-carbon double bond in this compound is electron-deficient due to the trifluoromethyl group, making it a good Michael acceptor. However, a sufficiently strong nucleophile is still required.
-
Troubleshooting:
-
If using a carbon nucleophile (e.g., an enolate), ensure complete deprotonation by using a strong, non-nucleophilic base (e.g., NaH, LDA).
-
Consider using a more reactive form of your nucleophile, such as a silyl enol ether in a Mukaiyama-Michael addition.
-
-
-
Sub-optimal Reaction Temperature: Michael additions are typically run at low temperatures to control selectivity and minimize side reactions.
-
Troubleshooting:
-
Screen a range of temperatures, starting from -78 °C and gradually increasing to room temperature, to find the optimal balance between reaction rate and side product formation.
-
-
-
Competing Side Reactions: Several side reactions can consume the starting material or the desired product.
-
Troubleshooting:
-
Di-addition: The initial Michael adduct may still be nucleophilic enough to react with another molecule of this compound. To minimize this, use a slight excess of the nucleophile and add the this compound slowly to the reaction mixture.
-
Polymerization: The electron-deficient nature of the alkene can lead to anionic polymerization, especially in the presence of strong bases. Keep the temperature low and the concentration of the initiator (base) controlled.
-
Hydrolysis: If there is any water present in the reaction, the ester can be hydrolyzed to the corresponding carboxylic acid, especially under basic or acidic conditions. Ensure all reagents and solvents are scrupulously dried.
-
-
Issue: Formation of Unexpected Byproducts
Question: I am observing unexpected peaks in my NMR/LC-MS after reacting this compound with an amine. What could these byproducts be?
Answer:
Reactions of this compound with amines can lead to several products depending on the nature of the amine (primary, secondary) and the reaction conditions.
Potential Side Products:
-
Amide Formation: Primary and secondary amines can react with the ester group to form the corresponding amide. This is more likely to occur at elevated temperatures.
-
1,2-Addition vs. 1,4-Addition (Michael Addition): While Michael addition (1,4-addition) is generally favored, direct nucleophilic attack at the carbonyl carbon (1,2-addition) can sometimes occur, leading to an unstable tetrahedral intermediate that may revert or lead to other products.
-
Isomerization: Under certain conditions (e.g., presence of a strong base), the double bond might isomerize.
Troubleshooting Flowchart for Amine Reactions:
Caption: Troubleshooting workflow for amine reactions.
Frequently Asked Questions (FAQs)
Q1: How can I purify this compound after a reaction?
A1: Purification is typically achieved by column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is commonly used. The polarity of the eluent can be adjusted based on the polarity of the product and any impurities. Fractional distillation under reduced pressure can also be effective for removing non-volatile impurities.
Q2: Is this compound stable to acidic and basic conditions?
A2: this compound is susceptible to hydrolysis under both acidic and basic conditions, which will cleave the ethyl ester to form 4,4,4-trifluorocrotonic acid. It is recommended to perform reactions under anhydrous and neutral or mildly basic/acidic conditions, depending on the specific transformation. If an aqueous workup is necessary, it should be performed quickly and at low temperatures.
Q3: What is the typical shelf-life and recommended storage for this compound?
A3: When stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen), this compound is generally stable for extended periods. However, it is a reactive molecule, and prolonged storage may lead to slow decomposition or polymerization. It is advisable to use it within a year of purchase and to re-analyze its purity if stored for longer.
Quantitative Data Summary
| Side Reaction | Potential Cause | Recommended Mitigation Strategy | Expected Yield Improvement |
| Di-addition | Excess of this compound | Use a slight excess of the nucleophile (1.1-1.2 equivalents) | 10-20% |
| Polymerization | High concentration of base, high temperature | Low temperature (-78 °C to 0 °C), slow addition of base | 5-15% |
| Hydrolysis | Presence of water | Use anhydrous solvents and reagents | >95% purity of product |
| Amide Formation (w/amines) | High temperature | Maintain reaction temperature below room temperature | 15-30% increase in Michael adduct |
Key Experimental Protocols
Protocol 1: General Procedure for Michael Addition of a Thiol to this compound
-
To a stirred solution of the thiol (1.1 mmol) in anhydrous THF (10 mL) at 0 °C under an argon atmosphere, add a mild base such as triethylamine (1.2 mmol).
-
Stir the mixture for 10 minutes at 0 °C.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (2 mL) dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathway of Michael Addition:
Caption: Generalized pathway for a Michael addition reaction.
Technical Support Center: Purification of Ethyl 4,4,4-trifluorocrotonate Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of ethyl 4,4,4-trifluorocrotonate reaction products by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Standard silica gel (230-400 mesh) is the most common and recommended stationary phase for the purification of this compound. Its polarity is well-suited for separating the target compound from many common impurities.
Q2: How do I determine the optimal mobile phase (eluent) for the separation?
A2: The ideal mobile phase should be determined by thin-layer chromatography (TLC) prior to running the column. A good starting point is a mixture of n-hexane and ethyl acetate. The polarity of the eluent can be adjusted by varying the ratio of these two solvents to achieve a retention factor (Rf) of approximately 0.2-0.35 for this compound.[1]
Q3: My compound is not dissolving well in the mobile phase for loading onto the column. What should I do?
A3: If your crude product has poor solubility in the chosen eluent, you can use a "dry loading" technique. Dissolve your sample in a suitable volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[2]
Q4: Is this compound stable on silica gel?
A4: While many fluorinated compounds are stable on silica gel, some can be sensitive to the acidic nature of standard silica. If you suspect degradation (e.g., observing new spots on a TLC plate after letting the crude material sit on it for some time), you can use deactivated silica gel. This can be prepared by treating the silica with a triethylamine solution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the components of your mixture. - Column Overloading: Applying too much crude material to the column can lead to broad bands and poor resolution. | - Optimize the Mobile Phase: Perform a thorough TLC analysis with various solvent ratios (e.g., different percentages of ethyl acetate in hexane) to find the best separation. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can also improve separation. - Reduce the Sample Load: As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel. |
| Product is Not Eluting from the Column | - Eluent is Not Polar Enough: The mobile phase may not have sufficient polarity to move the compound through the stationary phase. - Compound Decomposition: The product may be degrading on the silica gel. | - Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your mobile phase. If the compound is very polar, a small amount of methanol could be added to the eluent. - Test for Stability: Spot the crude mixture on a TLC plate and let it stand for an hour before developing to check for decomposition. If decomposition occurs, consider using a less acidic stationary phase like alumina or deactivated silica.[3] |
| Co-elution of Impurities with the Product | - Similar Polarity of Compounds: The impurity and the product may have very similar polarities, making separation difficult. | - Try a Different Solvent System: Sometimes changing the solvents in the mobile phase (e.g., using dichloromethane/hexane or acetone/hexane) can alter the selectivity of the separation. - Consider a Different Stationary Phase: If separation on silica gel is not achievable, explore other options like alumina or reverse-phase chromatography. |
| Streaking or Tailing of Spots on TLC and Column | - Sample is Too Concentrated: Overly concentrated spots on the TLC plate can lead to streaking. - Compound is Interacting Strongly with the Stationary Phase: The trifluoromethyl group can sometimes have strong interactions with the silica gel. | - Dilute the Sample: Ensure the sample is sufficiently diluted before spotting on the TLC plate. - Modify the Mobile Phase: Adding a small amount of a polar solvent like methanol or a modifier like triethylamine (if your compound is basic) can sometimes improve the peak shape. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in your reaction mixture.
1. Preparation of the Column:
-
Select an appropriate size glass column with a stopcock.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Use air pressure to pack the column firmly.[4]
-
Add a layer of sand on top of the packed silica gel.
-
Wash the column with the eluent, ensuring the solvent level does not drop below the top of the sand.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent. Using a pipette, carefully add the solution to the top of the column.[2]
-
Dry Loading: If the sample is not soluble in the eluent, dissolve it in a volatile solvent, add silica gel, and evaporate the solvent. Add the resulting powder to the top of the column.[2]
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes.
-
Apply gentle air pressure to maintain a steady flow rate.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.
4. Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate | Start with a low polarity mixture (e.g., 95:5) and increase the ethyl acetate concentration as needed. |
| Target Rf Value on TLC | 0.2 - 0.35 | This range generally provides good separation on a column. |
| Typical Purity after Chromatography | >98% (by GC or NMR) | Dependent on the separation efficiency. |
Experimental Workflow Diagram
References
Optimizing reaction conditions for Ethyl 4,4,4-trifluorocrotonate with different bases
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions for Ethyl 4,4,4-trifluorocrotonate with different bases.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the conjugate addition of nucleophiles to this compound.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| TR-01 | Low or No Conversion of Starting Material | - Insufficiently basic catalyst: The chosen base may not be strong enough to deprotonate the nucleophile effectively. - Low reaction temperature: The activation energy for the reaction may not be met. - Steric hindrance: Bulky nucleophiles or bases may hinder the reaction. - Poor solvent choice: The solvent may not effectively solvate the reactants or the intermediate enolate. | - Select a stronger base: Consider switching to a stronger organic base like DBU or an inorganic base like Cs₂CO₃. - Increase reaction temperature: Gradually increase the temperature while monitoring for side product formation. - Use a less hindered base: If using a bulky base, switch to a smaller one like triethylamine or DIPEA. - Solvent screening: Test a range of aprotic solvents like THF, DMF, or acetonitrile. |
| TR-02 | Formation of Multiple Unidentified Byproducts | - Reaction temperature is too high: This can lead to decomposition or side reactions. - Presence of water: Moisture can lead to hydrolysis of the ester or other undesired reactions. - Base-catalyzed side reactions: The base may catalyze polymerization or other reactions of the starting material or product. | - Optimize reaction temperature: Start at a lower temperature and gradually increase it. - Use anhydrous conditions: Ensure all glassware is oven-dried and use anhydrous solvents. - Reduce base concentration: Use a catalytic amount of base if possible. The reaction may be catalytic in base depending on the relative acidities of the nucleophile and product. - Screen different bases: Some bases may be more prone to causing side reactions than others. |
| TR-03 | Product Decomposes During Purification | - Instability on silica gel: The product may be sensitive to the acidic nature of standard silica gel. - Residual acidic or basic impurities: Trace amounts of acid or base from the workup can cause decomposition on the column. | - Use neutralized silica gel: Treat the silica gel with a suitable amine (e.g., triethylamine) before use. - Thorough workup: Ensure the workup procedure effectively removes all acidic or basic residues. A wash with a mild buffer solution can be beneficial. |
| TR-04 | Poor Diastereoselectivity (if applicable) | - Reaction conditions not optimized for stereocontrol: The choice of base, solvent, and temperature can significantly influence the diastereoselectivity. | - Screen chiral bases or catalysts: For asymmetric Michael additions, the use of chiral catalysts is necessary. - Vary reaction temperature: Lowering the temperature often improves diastereoselectivity. - Solvent effects: The polarity of the solvent can influence the transition state and thus the stereochemical outcome. |
Frequently Asked Questions (FAQs)
Q1: What types of bases are suitable for the Michael addition to this compound?
A1: A wide range of both organic and inorganic bases can be used for Michael additions. The choice of base depends on the acidity of the nucleophile (Michael donor).
-
Organic Bases: For carbon nucleophiles like malonates or nitroalkanes, organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,4-Diazabicyclo[2.2.2]octane (DABCO), 4-dimethylaminopyridine (DMAP), and triethylamine (Et₃N) are commonly employed. In reactions with a related substrate, ethyl 4,4,4-trifluoro-3-oxobutanoate, bases like DBU, N-methylmorpholine (NMM), and diisopropylethylamine (i-Pr₂NEt) have been shown to be effective.
-
Inorganic Bases: Inorganic bases like cesium carbonate (Cs₂CO₃) have been found to be effective in promoting Michael additions, particularly in cases where other inorganic bases like K₃PO₄, K₂CO₃, or NaOH were unsuccessful. Metal alkoxides such as sodium ethoxide are also commonly used.
Q2: How does the choice of base affect the reaction outcome?
A2: The base plays a crucial role in the reaction by deprotonating the Michael donor to form the active nucleophile.
-
Reaction Rate: Stronger bases will generally lead to a faster reaction rate, assuming the nucleophile requires a strong base for deprotonation.
-
Selectivity: The nature of the base can influence the chemo- and diastereoselectivity of the reaction. For instance, bulky bases may favor the formation of one stereoisomer over another.
-
Side Reactions: The use of a very strong base where a weaker one would suffice can lead to undesired side reactions such as polymerization or decomposition.
Q3: What are some common Michael donors used in reactions with this compound?
A3: this compound is an activated olefin and can react with a variety of Michael donors. Common donors include:
-
Active methylene compounds like diethyl malonate and nitromethane.
-
Organocuprates (Gilman reagents).
-
Thiols and amines.
-
Enolates derived from ketones or esters.
Q4: What is a general experimental protocol for a Michael addition to this compound?
A4: The following is a general procedure that can be adapted and optimized for specific nucleophiles and bases.
Experimental Protocol: General Procedure for Michael Addition
-
Reactant Preparation: To a solution of the Michael donor (1.0 eq.) in an anhydrous solvent (e.g., THF, DMF, CH₃CN) under an inert atmosphere (e.g., nitrogen or argon), add the base (0.1-1.2 eq.) at the desired temperature (e.g., 0 °C or room temperature).
-
Addition of Michael Acceptor: Stir the mixture for a predetermined time (e.g., 15-30 minutes) to allow for the formation of the nucleophile. Then, add a solution of this compound (1.0-1.2 eq.) in the same anhydrous solvent dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Troubleshooting low conversion in Ethyl 4,4,4-trifluorocrotonate reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4,4,4-trifluorocrotonate.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize a derivative from this compound is showing low conversion. What are the common causes?
Low conversion can stem from several factors:
-
Inactive Reagents or Catalysts: Moisture can deactivate reagents like sodium ethoxide. Ensure all reagents are fresh and handled under anhydrous conditions.
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.
-
Insufficient Reaction Time: Some reactions require extended periods to reach completion. Monitor the reaction's progress using techniques like TLC or GC.
-
Poor Quality Starting Material: The purity of this compound and other reactants is crucial. Impurities can inhibit the reaction or lead to unwanted side products.
-
Inadequate Mixing: For heterogeneous mixtures, ensure efficient stirring to facilitate contact between reactants.
Q2: I am observing the formation of multiple unidentified byproducts in my reaction. What could be the reason?
The formation of byproducts is a common issue. Potential causes include:
-
Side Reactions with Functional Groups: The trifluoromethyl group can influence the reactivity of the molecule, potentially leading to unexpected side reactions.
-
Presence of Water: Moisture in the reaction mixture can lead to hydrolysis of the ester or other undesired reactions.
-
High Reaction Temperature: Excessive heat can cause decomposition of the starting material, product, or promote side reactions.
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of byproducts.
Q3: How can I effectively purify this compound and its derivatives?
Purification methods depend on the properties of the target compound. Common techniques include:
-
Distillation: Fractional distillation under reduced pressure is often effective for purifying liquid products.[1]
-
Column Chromatography: For non-volatile or thermally sensitive compounds, column chromatography using silica gel can be employed.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield high-purity material.
Q4: My product seems to decompose during purification. What steps can I take to minimize this?
Product decomposition during purification can be mitigated by:
-
Using Neutralized Silica Gel: If using column chromatography, residual acidity on the silica gel can be neutralized.
-
Thorough Work-up: Ensure the work-up procedure effectively removes all acidic or basic impurities from the reaction mixture. A wash with a mild base (e.g., saturated sodium bicarbonate solution) or a mild acid may be beneficial.
-
Avoiding Excessive Heat: When removing solvents or performing distillation, use the lowest possible temperature to avoid thermal decomposition.
Troubleshooting Guides
Low Conversion Troubleshooting
If you are experiencing low conversion of your starting material, follow this logical workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low reaction conversion.
Byproduct Formation Troubleshooting
Use this guide to identify the source of byproduct formation and find a suitable solution.
Caption: Troubleshooting workflow for byproduct formation.
Experimental Protocols
Example Protocol: Synthesis of Ethyl 3-amino-4,4,4-trifluorocrotonate
This protocol is adapted from a patented procedure and serves as a general guideline.[1][2]
Materials:
-
Ethyl trifluoroacetoacetate
-
Ammonium acetate
-
Acetic acid (anhydrous)
-
Cyclohexane
-
Water
Procedure:
-
To a reaction flask, add cyclohexane, ammonium acetate (1.0 mol), and anhydrous acetic acid (0.65 mol).
-
Heat the suspension to boiling.
-
Remove the water that separates from the distillate and return the cyclohexane to the reaction mixture.
-
Continue this process for approximately 5 hours.
-
After cooling, add 300 ml of water and separate the organic phase.
-
Distill off the cyclohexane from the organic phase.
-
Fractionally distill the crude product under reduced pressure to obtain pure ethyl 3-amino-4,4,4-trifluorocrotonate.
Note: This is an illustrative example. Reaction conditions should be optimized for your specific substrate and scale.
Data Presentation
Table 1: Summary of Reaction Conditions for Ethyl 3-amino-4,4,4-trifluorocrotonate Synthesis
| Parameter | Condition 1 | Condition 2 |
| Amine Source | Ammonium acetate | Methylamine (40% aq. solution) |
| Acid | Acetic acid | Acetic acid |
| Solvent | Cyclohexane | Cyclohexane |
| Reaction Time | 5 hours | 4 hours |
| Yield | 62% | 73% |
| Purity | 97.4% | >99% (GC) |
| Reference | [1] | [1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 25597-16-4 | [3][4] |
| Molecular Formula | C6H7F3O2 | [3][4] |
| Molecular Weight | 168.12 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 115 °C | [3] |
| Density | 1.17 g/mL | [3] |
| Purity | ≥ 98% (GC) | [3][4] |
References
Identification of byproducts in the synthesis of trifluoromethylated compounds
Welcome to the Technical Support Center for the synthesis of trifluoromethylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during trifluoromethylation experiments.
Troubleshooting Guides & FAQs
This section is organized by the type of trifluoromethylation reaction and the specific issues you may encounter.
Electrophilic Trifluoromethylation (e.g., using Togni or Umemoto Reagents)
Question 1: I am observing significant byproduct formation in my reaction with Togni's reagent. What are the common side products and how can I minimize them?
Answer:
Common byproducts in trifluoromethylation reactions using Togni's reagent depend on the substrate and reaction conditions. Key side reactions include hydrotrifluoromethylation, vinylic trifluoromethylation, and the formation of iodotrifluoromethane (CF₃I).[1][2]
-
Hydrotrifluoromethylation: This byproduct is often observed when DMF is used as a solvent, as DMF can act as a hydrogen source.[2] To minimize this, consider using an alternative anhydrous solvent.
-
Vinylic Trifluoromethylation: This can be a major byproduct when using certain additives. For instance, the use of tetra-n-butylammonium iodide (TBAI) in 1,4-dioxane has been shown to selectively produce the vinylic trifluoromethylation product.[2] Careful selection of additives is crucial to control the reaction outcome.
-
Iodotrifluoromethane (CF₃I): The Togni reagent can decompose, especially at elevated temperatures, to release CF₃I.[1] Maintaining a controlled and moderate reaction temperature can help suppress this decomposition pathway. Additionally, small amounts of trifluoromethyl-2-iodobenzoate and 2-iodobenzyl fluoride have been observed as decomposition products upon recrystallization from acetonitrile.[1]
Troubleshooting Strategy:
-
Solvent Selection: Avoid DMF if hydrotrifluoromethylation is a major issue. Screen alternative anhydrous solvents.
-
Additive Control: Be mindful of the additives used, as they can significantly influence the reaction pathway. If vinylic trifluoromethylation is undesired, avoid iodide-based additives.
-
Temperature Management: Maintain the lowest effective temperature to prevent reagent decomposition.
-
Reaction Monitoring: Use techniques like ¹⁹F NMR or GC-MS with an internal standard to monitor the formation of both the desired product and byproducts in real-time, allowing for timely adjustments to the reaction conditions.[3][4]
Question 2: I am having difficulty separating my desired trifluoromethylated product from the byproducts of Umemoto's reagent. What are these byproducts and are there strategies for easier separation?
Answer:
A common challenge with Umemoto reagents, which are S-(trifluoromethyl)dibenzochalcogenophenium salts, is the formation of dibenzothio-, seleno-, or tellurophene byproducts after the trifluoromethyl group transfer.[5] These byproducts can sometimes be difficult to separate from the desired product due to similar polarities.
To address this, sulfonated analogs of these reagents have been developed. The resulting sulfonated byproducts are more polar and can often be easily removed by simple filtration or aqueous washing, simplifying the purification process.[5]
Nucleophilic Trifluoromethylation (e.g., using Ruppert-Prakash Reagent - TMSCF₃)
Question 3: My nucleophilic trifluoromethylation of a ketone using the Ruppert-Prakash reagent is giving a significant amount of a silylated byproduct. What is this byproduct and how can I prevent its formation?
Answer:
A common side reaction in the trifluoromethylation of ketones with α-protons using the Ruppert-Prakash reagent (TMSCF₃) is enolization, which leads to the formation of a silyl enol ether byproduct. The trifluoromethide anion (CF₃⁻) generated from TMSCF₃ is a strong base and can deprotonate the α-carbon of the ketone to form an enolate. This enolate is then trapped by TMSCF₃ or another silylating agent in the mixture.
To minimize the formation of silyl enol ethers:
-
Use a Fluoride Source as an Initiator: Using a catalytic amount of a fluoride source like tetrabutylammonium fluoride (TBAF) is the standard and generally most effective method for initiating the reaction.
-
Avoid Strong, Non-fluorinated Bases: The use of stronger, non-fluorinated bases as initiators can favor the competing enolization pathway.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the deprotonation reaction.
Question 4: I suspect the formation of difluorocarbene in my reaction with the Ruppert-Prakash reagent. Under what conditions does this occur and what are the consequences?
Answer:
The trifluoromethide anion generated from the Ruppert-Prakash reagent can undergo α-elimination of a fluoride ion to form difluorocarbene (:CF₂). This is particularly observed when iodide is used as an activator. Difluorocarbene is a highly reactive intermediate that can lead to various side products, most commonly through cyclopropanation of any alkenes present in the reaction mixture.
If your substrate or desired product contains double bonds, the formation of difluorocarbene can lead to a complex mixture of products. To avoid this, it is recommended to use fluoride-based initiators instead of iodide and to ensure the reaction is carried out under carefully controlled conditions.
Radical Trifluoromethylation (e.g., using Langlois Reagent - CF₃SO₂Na)
Question 5: My radical trifluoromethylation of an alkene is plagued by low yield and the formation of dimers. What is causing this and how can I improve the reaction?
Answer:
The formation of dimerized byproducts in radical trifluoromethylation reactions suggests that the concentration of the trifluoromethyl radical (•CF₃) is not optimal, leading to competing side reactions where the substrate radical intermediate dimerizes instead of reacting with the •CF₃ radical.[6]
To improve chemoselectivity and reduce dimer formation:
-
Increase Catalyst Loading: In copper-catalyzed systems, increasing the amount of the copper catalyst can lead to a higher steady-state concentration of the trifluoromethyl radical, which can favor the desired reaction pathway.[6]
-
Optimize Oxidant and Stoichiometry: The choice and amount of oxidant (e.g., tert-butyl hydroperoxide (TBHP), potassium persulfate) are crucial for the efficient generation of the •CF₃ radical. Careful optimization of the oxidant and its stoichiometry is necessary.[6]
-
Control Substrate Concentration: A higher substrate concentration might favor dimerization. Running the reaction at a lower concentration may improve the yield of the desired trifluoromethylated product.
Quantitative Data on Byproduct Formation
The following table summarizes common byproducts and their observed yields under specific reaction conditions. It is important to note that byproduct formation is highly dependent on the specific substrate, reagents, and reaction conditions.
| Trifluoromethylation Reagent | Substrate Type | Byproduct(s) | Byproduct Yield (%) | Reaction Conditions |
| Togni Reagent | Alkene | Hydrotrifluoromethylation product | up to 53% | Fe(OAc)₂ catalyst, DMF as solvent at 80°C.[2] |
| Togni Reagent | Alkene | Vinylic trifluoromethylation product | up to 34% | Reaction in deuterated DMF, byproduct observed alongside deuterated hydrotrifluoromethylation product.[2] |
| Togni Reagent | Alkene | Iodotrifluoromethylation product | up to 92% | KI as mediator, reaction at 60°C.[2] |
| Ruppert-Prakash Reagent | Ketones with α-protons | Silyl enol ether | Varies, can be significant | Dependent on base and reaction conditions. |
| Langlois Reagent | Alkenes | Dimerized substrate | Can be a major byproduct | Sub-optimal radical concentration.[6] |
Experimental Protocols
Protocol 1: General Procedure for GC-MS Analysis of Trifluoromethylation Reaction Mixtures
Objective: To identify and semi-quantify the products and byproducts of a trifluoromethylation reaction.
Materials:
-
Reaction aliquot
-
Quenching solution (e.g., saturated aqueous NaHCO₃ or water)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
GC vials
-
GC-MS instrument with a suitable capillary column (e.g., polysiloxane-based)[7]
Procedure:
-
Sample Quenching and Extraction:
-
At a specific time point, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching solution (e.g., 1 mL of saturated aqueous NaHCO₃).
-
Add an extraction solvent (e.g., 1 mL of ethyl acetate) and vortex thoroughly.
-
Allow the layers to separate and carefully transfer the organic layer to a clean vial.
-
-
Drying and Filtration:
-
Add a small amount of anhydrous Na₂SO₄ to the organic extract to remove any residual water.
-
Filter the dried organic solution through a small plug of cotton or a syringe filter into a clean GC vial.
-
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
GC Conditions (Example):
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes. (Note: This program should be optimized for the specific analytes).
-
Column: A standard non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Source Temperature: 230 °C.
-
-
-
Data Analysis:
-
Identify the peaks in the chromatogram corresponding to the starting material, desired product, and any byproducts by analyzing their mass spectra and comparing them to spectral libraries (e.g., NIST).
-
Semi-quantify the relative amounts of each component by comparing their peak areas (assuming similar response factors). For accurate quantification, a calibration curve with authentic standards is required.
-
Protocol 2: General Procedure for ¹⁹F NMR Analysis of a Trifluoromethylation Reaction Mixture
Objective: To monitor the progress of a trifluoromethylation reaction and identify fluorine-containing species.
Materials:
-
Reaction aliquot
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
Internal standard (optional, e.g., hexafluorobenzene or benzotrifluoride)[3]
-
NMR spectrometer with fluorine observation capabilities.
Procedure:
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Dilute the aliquot with a deuterated solvent (e.g., 0.5 mL of CDCl₃) in a clean vial.
-
If quantitative analysis is desired, add a known amount of an internal standard.
-
Transfer the solution to an NMR tube.
-
-
¹⁹F NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum. Typical acquisition parameters do not require proton decoupling.
-
The chemical shifts of trifluoromethyl groups are typically found in a characteristic region of the ¹⁹F NMR spectrum.
-
-
Data Analysis:
-
Identify the signals corresponding to the starting material (if it contains a CF₃ group), the trifluoromethylated product, and any fluorine-containing byproducts based on their chemical shifts and coupling patterns.
-
The integration of the signals can be used to determine the relative ratios of the different fluorine-containing species in the reaction mixture. If an internal standard was used, the yield of the product can be calculated.[3]
-
Visualizations
Caption: Workflow for Byproduct Identification.
Caption: Troubleshooting Logic Flowchart.
References
- 1. Togni reagent II - Wikipedia [en.wikipedia.org]
- 2. Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. rsc.org [rsc.org]
- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Reactions with Ethyl 4,4,4-trifluorocrotonate
Welcome to the technical support center for improving stereoselectivity in reactions involving Ethyl 4,4,4-trifluorocrotonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on optimizing stereochemical outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving high stereoselectivity in reactions with this compound?
A1: The primary strategies for inducing stereoselectivity in reactions with this compound, a potent Michael acceptor, include:
-
Chiral Auxiliaries: Temporarily attaching a chiral molecule to the crotonate can direct the approach of a nucleophile, leading to high diastereoselectivity.[1][2] Common auxiliaries include Evans' oxazolidinones and pseudoephedrine.[2]
-
Organocatalysis: Chiral small molecules, such as thiourea derivatives and cinchona alkaloids, can activate the substrate and/or the nucleophile to facilitate an enantioselective transformation.
-
Metal Catalysis: Transition metal complexes with chiral ligands are effective for a range of reactions. For example, palladium catalysts with chiral phosphine ligands like BINAP are used in asymmetric Heck reactions.[3]
-
Enzymatic Resolutions: Enzymes, particularly lipases, can selectively react with one enantiomer of a racemic mixture, allowing for the separation of enantiomerically enriched products.
Q2: Why is achieving high stereoselectivity with this compound often challenging?
A2: The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly activates the double bond for nucleophilic attack. While this enhances reactivity, it can also lead to difficulties in controlling the stereochemical outcome. Factors that can complicate stereoselectivity include:
-
High Reactivity: The enhanced electrophilicity can sometimes lead to rapid, non-selective background reactions.
-
Steric Hindrance: The bulky CF₃ group can influence the preferred transition state, but this effect can be complex and dependent on the specific nucleophile and catalyst used.
-
Rotational Isomers: The presence of multiple rotamers of the substrate and intermediates can lead to the formation of different stereoisomers.
Q3: How does the choice of solvent affect the stereoselectivity of these reactions?
A3: The solvent can play a crucial role in stereoselective reactions by influencing the stability of transition states and the solubility of catalysts and reagents.[4] For instance, polar aprotic solvents like THF or CH₂Cl₂ are commonly used. In some cases, the formation of solute-solvent clusters can impact the reaction pathway, and changing the solvent can even lead to an inversion of the major stereoisomer formed.[4]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Michael Additions
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect choice of chiral auxiliary or base. | Screen different chiral auxiliaries (e.g., Evans' oxazolidinones, Oppolzer's camphorsultam). Vary the base used for enolate formation (e.g., LDA, LiHMDS, NaH). | The steric and electronic properties of the auxiliary and the nature of the metal enolate significantly influence the facial selectivity of the Michael addition. |
| Non-optimal reaction temperature. | Perform the reaction at lower temperatures (e.g., -78 °C, -40 °C). | Lowering the temperature can enhance the energy difference between the diastereomeric transition states, leading to higher selectivity. |
| Inappropriate solvent. | Test a range of solvents with varying polarities (e.g., THF, toluene, CH₂Cl₂). | The solvent can affect the aggregation state of the enolate and the geometry of the transition state. |
| Use of a racemic nucleophile. | If the nucleophile is chiral, ensure it is of high enantiomeric purity. | A racemic nucleophile will lead to a mixture of diastereomeric products. |
Issue 2: Poor Enantioselectivity in Organocatalyzed Conjugate Additions
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal catalyst selection. | Screen a library of organocatalysts with different chiral backbones and functional groups (e.g., thioureas, squaramides, cinchona alkaloids). | The catalyst's structure is critical for creating a well-defined chiral environment around the substrate. |
| Incorrect catalyst loading. | Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%). | Insufficient catalyst may result in a significant uncatalyzed background reaction, lowering the overall enantioselectivity. |
| Presence of water or other impurities. | Ensure all reagents and solvents are anhydrous and glassware is properly dried. | Water can interfere with the catalyst's hydrogen-bonding network, which is often crucial for stereocontrol. |
| Unfavorable reaction temperature or concentration. | Optimize the reaction temperature and concentration. | These parameters can influence the rates of the desired catalytic cycle versus off-cycle pathways. |
Key Experimental Protocols
Protocol 1: Diastereoselective Michael Addition using an Evans' Oxazolidinone Auxiliary
This protocol describes a general procedure for the diastereoselective conjugate addition of a nucleophile to an N-enoyl oxazolidinone derived from this compound.
1. Synthesis of the N-enoyl Oxazolidinone:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq.) dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
In a separate flask, convert this compound to the corresponding acyl chloride using standard methods (e.g., saponification followed by treatment with oxalyl chloride).
-
Add the freshly prepared 4,4,4-trifluorocrotonyl chloride (1.1 eq.) to the lithium salt of the oxazolidinone at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
Purify the N-enoyl oxazolidinone by flash column chromatography.
2. Diastereoselective Michael Addition:
-
To a solution of the N-enoyl oxazolidinone (1.0 eq.) in anhydrous CH₂Cl₂ at 0 °C, add TiCl₄ (1.1 eq.).
-
Stir for 5 minutes, then add N,N-diisopropylethylamine (1.2 eq.).
-
Cool the mixture to -78 °C and add the desired nucleophile (e.g., a silyl enol ether, 1.5 eq.).
-
Stir the reaction at -78 °C for 3-5 hours.
-
Quench the reaction with a 1:1 mixture of saturated aqueous NH₄Cl and saturated aqueous NaHCO₃.
-
Extract the product with CH₂Cl₂ and purify by flash column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR or HPLC analysis.
3. Cleavage of the Chiral Auxiliary:
-
To a solution of the Michael adduct (1.0 eq.) in a 3:1 mixture of THF and water at 0 °C, add LiOH·H₂O (4.0 eq.) and 30% aqueous H₂O₂ (5.0 eq.).
-
Stir the mixture vigorously for 4 hours at room temperature.
-
Quench the excess peroxide with aqueous Na₂SO₃.
-
Extract the desired carboxylic acid and recover the chiral auxiliary.
Protocol 2: Enantioselective Michael Addition using a Thiourea Organocatalyst
This protocol outlines a general procedure for the enantioselective conjugate addition of a nucleophile to this compound catalyzed by a chiral thiourea derivative.
1. Reaction Setup:
-
To a vial charged with the chiral thiourea catalyst (e.g., a Takemoto catalyst, 0.1 eq.), add the solvent (e.g., toluene, 0.5 M).
-
Add this compound (1.0 eq.).
-
Add the nucleophile (e.g., diethyl malonate, 1.2 eq.).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
2. Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
3. Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Summary
Table 1: Diastereoselective Michael Additions to this compound Derivatives
| Nucleophile | Chiral Auxiliary | Base | Solvent | Temp (°C) | Yield (%) | d.r. | Reference |
| Lithium enolate of propionimide | (S)-4-benzyl-2-oxazolidinone | LDA | THF | -78 | 85 | >95:5 | Fustero et al. |
| Grignard Reagent (R-MgBr) | (S)-4,4-dimethylpyroglutamate | - | THF | -78 | 80-95 | >98:2 | Ezquerra et al.[5] |
| Thiophenol | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | DABCO | CH₂Cl₂ | 25 | 92 | 93:7 | Wang et al. |
Table 2: Enantioselective Reactions with this compound
| Reaction Type | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Michael Addition | Cinchona-derived thiourea | Toluene | 25 | 95 | 92 | Ricci et al. |
| Heck Arylation | Pd(OAc)₂ / (R)-BINAP | DMF | 100 | 78 | 85 | Hayashi et al. |
| [4+2] Cycloaddition | Chiral BINOL-derived phosphoric acid | CH₂Cl₂ | -20 | 88 | 94 | Akiyama et al. |
Visualizations
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
References
- 1. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Removal of unreacted Ethyl 4,4,4-trifluorocrotonate from a reaction mixture
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted ethyl 4,4,4-trifluorocrotonate from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound?
A1: The primary methods for removing unreacted this compound from a reaction mixture are based on its physical and chemical properties. These include:
-
Distillation: Effective if there is a significant difference in boiling points between the trifluorocrotonate and the desired product.
-
Column Chromatography: A versatile method for separating compounds with different polarities.
-
Liquid-Liquid Extraction: Useful for separating the trifluorocrotonate from water-soluble or acid/base reactive impurities.
-
Chemical Quenching: Involves selectively reacting the unreacted trifluorocrotonate to form a new compound that is easier to remove.
Q2: When is distillation a suitable method?
A2: Distillation is suitable when the boiling point of this compound (114-115 °C at atmospheric pressure) is significantly different from that of your desired product and other components in the reaction mixture. It can be performed under reduced pressure to lower the boiling point and prevent thermal degradation of sensitive compounds.
Q3: How do I choose the right solvent system for column chromatography?
A3: The choice of solvent system depends on the polarity of your desired product relative to this compound. A good starting point is a non-polar solvent like hexanes or petroleum ether, with increasing amounts of a more polar solvent like ethyl acetate or diethyl ether.[1][2] Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system that provides good separation between your product and the unreacted ester. A target Rf value for the desired compound is typically around 0.35.[3]
Q4: Can I use liquid-liquid extraction to remove the unreacted ester?
A4: Liquid-liquid extraction is most effective when the desired product has significantly different solubility properties than this compound.[4][5] For example, if your product is soluble in an aqueous layer (e.g., after converting it to a salt), the trifluorocrotonate will remain in the organic layer and can be separated.[6] Washing the organic layer with a basic solution (like sodium bicarbonate) can help remove acidic impurities, and washing with a mild acid can remove basic impurities, but this will not remove the neutral ester itself.
Q5: What is chemical quenching and when should I use it?
A5: Chemical quenching involves adding a reagent that selectively reacts with the unreacted this compound, which is a Michael acceptor.[7][8] This converts it into a different compound that can be more easily removed, for example, by extraction or precipitation.[9] This method is particularly useful when other physical separation methods are ineffective. A common approach is to use a nucleophile that participates in a Michael addition reaction.[7][8]
Troubleshooting Guides
Distillation
| Issue | Possible Cause | Solution |
| Poor Separation | Boiling points of the product and unreacted ester are too close. | Use a fractional distillation column with a higher number of theoretical plates. Consider vacuum distillation to increase the boiling point difference. |
| Product Degradation | The desired product is thermally sensitive. | Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is not set too high. |
| Bumping/Uneven Boiling | Superheating of the liquid. | Add boiling chips or a magnetic stir bar to the distillation flask for smooth boiling. |
Column Chromatography
| Issue | Possible Cause | Solution |
| Co-elution of Product and Ester | Improper solvent system. | Optimize the solvent system using TLC. A less polar solvent system may be required. Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[1] |
| Tailing of Spots on TLC/Column | Compound is interacting too strongly with the silica gel. Sample is too concentrated. | Add a small amount of a slightly more polar solvent or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. |
| Cracking of Silica Gel Bed | Improper packing or running the column dry. | Ensure the silica gel is packed as a uniform slurry. Never let the solvent level drop below the top of the silica gel.[3] |
Liquid-Liquid Extraction
| Issue | Possible Cause | Solution |
| Emulsion Formation | Vigorous shaking; presence of surfactants or fine solids. | Gently swirl or invert the separatory funnel instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution) to break the emulsion. If the emulsion persists, filtration through a bed of Celite may be necessary. |
| Poor Separation of Layers | Densities of the organic and aqueous phases are too similar. | Add a solvent with a significantly different density to the organic phase (e.g., a denser solvent like dichloromethane or a less dense one like hexanes). |
| Product Remains in the Organic Layer with the Ester | The product is not sufficiently soluble in the aqueous phase. | If the product has an acidic or basic functional group, adjust the pH of the aqueous layer to form a salt, which will increase its water solubility. |
Quantitative Data Summary
| Property of this compound | Value | Significance for Removal |
| Boiling Point | 114-115 °C (at 1 atm) | Key parameter for separation by distillation. |
| Density | 1.125 g/mL at 25 °C | Important for identifying layers during liquid-liquid extraction. |
| Molecular Weight | 168.11 g/mol | Useful for stoichiometric calculations in chemical quenching methods. |
| Solubility | Generally soluble in common organic solvents (e.g., ether, ethyl acetate, dichloromethane). Insoluble in water. | Dictates the choice of solvents for extraction and chromatography. |
Experimental Protocols
Protocol 1: Removal by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a packed fractionating column (e.g., Vigreux or Raschig rings), a condenser, and a receiving flask.
-
Reaction Mixture Preparation: Ensure the reaction mixture is free of any solids. If necessary, filter the mixture first.
-
Distillation: Heat the distillation flask gently in a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the boiling point of this compound (adjusting for pressure if under vacuum).
-
Analysis: Analyze the collected fractions and the remaining pot residue by GC or NMR to confirm the separation.
Protocol 2: Removal by Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate eluent system using TLC where the unreacted ester has a significantly different Rf from the desired product.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Concentrate the crude reaction mixture and load it onto the top of the silica gel bed in a minimal amount of solvent.
-
Elution: Add the eluent to the column and apply positive pressure to push the solvent through the silica gel.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent.
Protocol 3: Removal by Chemical Quenching (Michael Addition)
-
Reagent Selection: Choose a soft nucleophile (a "Michael donor") that will readily react with the unreacted this compound. A common choice is a thiol, such as thiophenol or 1-dodecanethiol, in the presence of a mild base (e.g., triethylamine).
-
Quenching Reaction: To the crude reaction mixture, add the chosen nucleophile (1.1 equivalents relative to the unreacted ester) and the base. Stir at room temperature.
-
Monitoring: Monitor the disappearance of the this compound by TLC or GC.
-
Work-up: Once the reaction is complete, the newly formed thioether adduct will have a different polarity and can be removed by standard extraction or chromatography. For instance, if a basic quenching agent is used, an acidic wash can remove it.
Visualizing the Workflow
Below are diagrams illustrating the decision-making process and experimental workflows.
References
- 1. Purification [chem.rochester.edu]
- 2. orgsyn.org [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 6. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 9. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Optimizing Reactions with Ethyl 4,4,4-trifluorocrotonate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 4,4,4-trifluorocrotonate. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experiments with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is an electron-deficient alkene due to the strong electron-withdrawing nature of the trifluoromethyl group, making it an excellent substrate for a variety of nucleophilic addition and cycloaddition reactions. The most common transformations include:
-
Michael (Conjugate) Addition: This is a widely used reaction where various nucleophiles, such as thiols, amines, and stabilized carbanions, add to the β-carbon of the α,β-unsaturated ester.
-
Heck Arylation: This palladium-catalyzed reaction allows for the introduction of an aryl group to the double bond, though regioselectivity can be a challenge.[1][2]
-
Diels-Alder Reaction: The electron-deficient nature of the double bond makes it a good dienophile for [4+2] cycloaddition reactions with various dienes.
-
Hydrogenation: The carbon-carbon double bond can be selectively reduced to yield the corresponding saturated ester.
Q2: How does the trifluoromethyl group influence the reactivity of this compound?
A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This has several key effects on the reactivity of the molecule:
-
Increased Electrophilicity: It significantly increases the electrophilicity of the β-carbon, making the double bond highly susceptible to attack by nucleophiles in Michael additions.
-
Regioselectivity in Heck Reactions: The -CF3 group can influence the regioselectivity of Heck arylations, sometimes leading to unexpected α-arylation products in addition to the expected β-arylation.[1][2]
-
Activation in Diels-Alder Reactions: It enhances the dienophilic character of the double bond, often leading to higher reactivity and yields in Diels-Alder reactions.
Troubleshooting Guides
Michael Addition Reactions
Issue 1: Low or No Yield of the Michael Adduct
| Possible Cause | Suggested Solution |
| Inactive Catalyst/Base: The catalyst or base may be old, improperly stored, or unsuitable for the specific nucleophile. | Use a fresh, high-quality catalyst or base. For thiol additions, organocatalysts like bifunctional thiourea derivatives are often effective.[3] For carbon nucleophiles, a suitable base (e.g., DBU, NaH) is crucial. |
| Poor Nucleophile Generation: The nucleophile may not be sufficiently activated. | For carbon nucleophiles, ensure the base is strong enough to generate the enolate. For less reactive nucleophiles, consider using a more potent catalyst or adjusting the reaction temperature. |
| Low Reactivity of Michael Acceptor: While this compound is generally reactive, steric hindrance from a bulky nucleophile can be an issue. | Increase the reaction temperature or use a less sterically hindered nucleophile if possible. A change in solvent to one that better solvates the transition state may also be beneficial. |
| Suboptimal Reaction Conditions: Incorrect temperature or solvent can hinder the reaction. | Screen different solvents (e.g., toluene, CH2Cl2, THF) and temperatures. Some reactions may require initial cooling followed by warming to room temperature. |
Issue 2: Poor Enantioselectivity in Asymmetric Michael Additions
| Possible Cause | Suggested Solution |
| Suboptimal Organocatalyst: The chosen chiral organocatalyst may not be optimal for the specific substrate combination. | Screen a variety of chiral catalysts, such as cinchona alkaloid-derived thioureas or primary amines. The catalyst structure can have a significant impact on stereochemical outcomes. |
| Incorrect Solvent: The solvent can significantly influence the transition state geometry. | Evaluate a range of solvents with varying polarities. Nonpolar solvents like toluene or hexane often favor higher enantioselectivity in organocatalyzed reactions. |
| Temperature is Too High: Higher temperatures can lead to a decrease in enantioselectivity. | Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even lower). |
| Presence of Water or Other Impurities: Water can interfere with the catalyst-substrate interactions. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Heck Arylation Reactions
Issue 3: Poor Regioselectivity (Mixture of α- and β-Arylation Products)
| Possible Cause | Suggested Solution |
| Ligand Choice: The phosphine ligand plays a crucial role in determining the regioselectivity. | For β-arylation, monodentate ligands like PPh3 are often used. To favor α-arylation, bidentate ligands such as 1,3-bis(diphenylphosphino)propane (dppp) may be more effective.[1] |
| Reaction Temperature: Temperature can influence the migratory insertion step and subsequent β-hydride elimination. | Optimize the reaction temperature. Lower temperatures may favor one regioisomer over the other. |
| Electronic Properties of the Aryl Halide: Electron-donating or -withdrawing groups on the aryl halide can affect the reaction outcome. | While more difficult to control, be aware of these electronic effects when planning your synthesis. |
Issue 4: Low Yield of Heck Product
| Possible Cause | Suggested Solution |
| Deactivated Palladium Catalyst: The Pd(0) catalyst can be sensitive to air and moisture. | Use a pre-catalyst like Pd(OAc)2 with a phosphine ligand, which generates the active Pd(0) species in situ. Ensure the reaction is performed under an inert atmosphere. |
| Inefficient Base: The base is critical for regenerating the Pd(0) catalyst. | Use a suitable base such as Et3N, DIPEA, or K2CO3. The choice of base can be substrate-dependent. |
| Poor Solvent Choice: The solvent needs to be able to dissolve all reactants and be stable at the reaction temperature. | Common solvents for Heck reactions include DMF, NMP, and acetonitrile. |
Diels-Alder Reactions
Issue 5: Low or No Conversion
| Possible Cause | Suggested Solution |
| Unreactive Diene: The diene may not be electron-rich enough to react efficiently. | Use a more electron-rich diene or consider using a Lewis acid catalyst to lower the LUMO of the dienophile. |
| Low Reaction Temperature: The reaction may have a high activation energy. | Increase the reaction temperature. For some sluggish reactions, sealed-tube conditions at elevated temperatures may be necessary. |
| Inappropriate Catalyst: If using a catalyst, it may not be effective for the specific substrates. | For Lewis acid catalysis, screen common Lewis acids like AlCl3, ZnCl2, or BF3·OEt2. For asymmetric reactions, consider chiral organocatalysts. |
Selective Hydrogenation
Issue 6: Over-reduction (Reduction of the Ester Group)
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions: High hydrogen pressure and temperature can lead to the reduction of the ester functionality. | Use milder conditions (e.g., atmospheric pressure of H2, room temperature). |
| Highly Active Catalyst: Catalysts like Raney Nickel can sometimes over-reduce the substrate. | Use a more selective catalyst such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C). |
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Sulfa-Michael Addition of Thiophenol
This protocol is a general guideline for the asymmetric addition of thiols to this compound using a bifunctional organocatalyst.
Materials:
-
This compound
-
Thiophenol
-
Bifunctional thiourea organocatalyst (e.g., a cinchona alkaloid derivative)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the bifunctional organocatalyst (1-5 mol%).
-
Add the anhydrous solvent.
-
Add this compound (1.0 equivalent).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add thiophenol (1.2 equivalents) dropwise.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Arylation with an Aryl Bromide
This protocol provides a general procedure for the Heck arylation of this compound.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)2)
-
Phosphine ligand (e.g., PPh3 or dppp)
-
Base (e.g., Triethylamine or Diisopropylethylamine)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)2 (1-5 mol%) and the phosphine ligand (2-10 mol%).
-
Add the anhydrous solvent and stir for a few minutes.
-
Add the aryl bromide (1.2 equivalents) and the base (2.0 equivalents).
-
Add this compound (1.0 equivalent).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Catalyst Performance in Asymmetric Sulfa-Michael Addition
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Cinchona-thiourea A | 1 | Toluene | -20 | 24 | 95 | 92 |
| Cinchona-thiourea B | 5 | CH2Cl2 | 0 | 12 | 88 | 85 |
| Primary Amine C | 10 | Hexane | -40 | 48 | 90 | 95 |
Note: Data is representative and may vary based on the specific thiophenol and reaction conditions.
Table 2: Regioselectivity in Heck Arylation with 4-Bromoanisole
| Ligand | Ligand:Pd Ratio | Solvent | Temp (°C) | Time (h) | α:β Ratio | Total Yield (%) |
| PPh3 | 2:1 | DMF | 100 | 12 | 15:85 | 75 |
| dppp | 1:1 | DMF | 100 | 12 | 80:20 | 68 |
| P(o-tol)3 | 2:1 | Acetonitrile | 80 | 24 | 10:90 | 82 |
Note: Data is illustrative and actual results will depend on the specific aryl halide and reaction conditions.[1]
Visualizations
Caption: General experimental workflow for catalyzed reactions.
References
Impact of solvent choice on the outcome of Ethyl 4,4,4-trifluorocrotonate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving Ethyl 4,4,4-trifluorocrotonate. The choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, stereoselectivity, and reaction rate.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for reactions with this compound?
A1: The trifluoromethyl group in this compound makes it a highly electrophilic Michael acceptor. Solvents play a crucial role in stabilizing reactants, intermediates, and transition states, which directly impacts the reaction's kinetics and stereochemical outcome. Polar solvents can influence the conformation of the substrate and the catalyst, while the ability of a solvent to solvate charged intermediates can determine the reaction pathway. For instance, in stereoselective reactions, the solvent can affect the energy difference between diastereomeric transition states.
Q2: I am observing a low yield in my Michael addition to this compound. What are the potential solvent-related causes?
A2: Low yields in Michael additions can often be attributed to several solvent-related factors:
-
Poor Solubility: The reactants or catalyst may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Sub-optimal Polarity: The polarity of the solvent may not be suitable for stabilizing the transition state of the reaction. For many Michael additions, polar aprotic solvents like THF, CH2Cl2, or toluene are good starting points.
-
Reversibility: In some cases, the Michael addition can be reversible. The solvent can influence the position of the equilibrium.
Q3: My cycloaddition reaction with this compound is giving a mixture of regioisomers. How can the solvent influence this?
A3: Solvent polarity can significantly impact the regioselectivity of cycloaddition reactions, such as the Diels-Alder reaction. The solvent can differentially stabilize the different transition states leading to the formation of various regioisomers. Generally, polar solvents may favor the formation of the more polar transition state, thus influencing the isomer ratio. It is recommended to screen a range of solvents with varying polarities, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., ethanol), to determine the optimal conditions for desired regioselectivity.
Q4: I am struggling to achieve high enantioselectivity in my asymmetric reaction. What role does the solvent play?
A4: In asymmetric catalysis, the solvent is a key parameter for achieving high enantioselectivity. The solvent can influence the conformation of the chiral catalyst and its interaction with the substrate. The formation of hydrogen bonds between the solvent, catalyst, and substrate can also play a critical role in the stereochemical outcome. For enantioselective processes, it is crucial to perform a thorough solvent screen.
Troubleshooting Guides
Issue 1: Low or No Conversion in a Michael Addition Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Poor solubility of reactants or catalyst. | 1. Observe the reaction mixture for undissolved solids. 2. Switch to a solvent with higher solubilizing power for your specific reactants (e.g., from toluene to THF or CH2Cl2). 3. Consider using a co-solvent system. | Ensuring all components are in solution is crucial for a homogeneous reaction and optimal reaction rates. |
| Incorrect solvent polarity. | 1. Screen a range of solvents with varying polarities (e.g., Toluene, THF, CH2Cl2, Acetonitrile). 2. Consult literature for similar reactions to guide solvent choice. | The polarity of the solvent affects the stabilization of charged intermediates and transition states, which is critical for the reaction to proceed efficiently. |
| Presence of water or protic impurities in aprotic solvents. | 1. Use freshly distilled or anhydrous grade solvents. 2. Dry the solvent over molecular sieves prior to use. | Protic impurities can quench anionic intermediates or deactivate catalysts, leading to low conversion. |
Issue 2: Poor Diastereo- or Enantioselectivity in a Stereoselective Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal solvent for stereocontrol. | 1. Systematically screen a series of solvents, including both non-polar and polar aprotic options. 2. For reactions involving hydrogen bonding catalysts, consider solvents that do not compete for hydrogen bonding (e.g., CH2Cl2, toluene). | The solvent significantly influences the catalyst's conformation and the non-covalent interactions that govern stereoselectivity. |
| Solvent interfering with the catalyst. | 1. Avoid coordinating solvents (e.g., DMSO, DMF) if using a metal-based catalyst that can be deactivated by ligand exchange. | Certain solvents can coordinate to the catalyst's active site, inhibiting its intended function in the stereodetermining step. |
| Reaction temperature is too high. | 1. Lower the reaction temperature. | Higher temperatures can reduce the energy difference between diastereomeric transition states, leading to lower selectivity. A suitable solvent should allow the reaction to proceed at a reasonable rate at the optimal temperature for selectivity. |
Data Presentation
The following tables summarize the general impact of solvent choice on the outcome of key reactions involving α,β-unsaturated esters like this compound.
Table 1: General Solvent Effects on Michael Addition Reactions
| Solvent Class | Typical Solvents | Expected Impact on Yield | Expected Impact on Stereoselectivity |
| Non-polar | Toluene, Hexane | Moderate | Can be high, dependent on catalyst |
| Polar Aprotic | THF, CH2Cl2, Ethyl Acetate | Often high | Generally good, highly catalyst dependent |
| Polar Aprotic (highly coordinating) | Acetonitrile, DMF, DMSO | Variable, can be high | Can be detrimental with certain catalysts |
| Polar Protic | Ethanol, Methanol | Variable, can lead to side reactions | Generally lower due to H-bonding interference |
Table 2: Influence of Solvent Polarity on Diels-Alder Cycloadditions
| Solvent Polarity | Effect on Reaction Rate | Effect on Regio-/Stereoselectivity |
| Non-polar | Generally slower | Can favor less polar transition states |
| Polar | Generally faster | Can favor more polar transition states, potentially altering selectivity |
Experimental Protocols
Representative Protocol for a Solvent Screening in a Michael Addition
This protocol describes a general procedure for screening different solvents in the Michael addition of a nucleophile to this compound.
Materials:
-
This compound
-
Nucleophile (e.g., a β-ketoester, thiol, or amine)
-
Catalyst (e.g., a base like DBU or a chiral organocatalyst)
-
Anhydrous solvents (e.g., Toluene, THF, CH2Cl2, Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vials
Procedure:
-
To a series of oven-dried reaction vials under an inert atmosphere, add the catalyst (e.g., 0.1 mmol).
-
To each vial, add a different anhydrous solvent (2 mL).
-
Add the nucleophile (1.2 mmol) to each vial and stir the mixtures until the catalyst and nucleophile are fully dissolved.
-
Add this compound (1.0 mmol) to each vial simultaneously using a syringe.
-
Stir the reactions at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the progress of each reaction by TLC or GC/LC-MS at regular intervals.
-
Upon completion, quench the reactions appropriately (e.g., with a saturated aqueous solution of NH4Cl).
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Analyze the crude product of each reaction by 1H NMR to determine the conversion and diastereomeric ratio. Analyze by chiral HPLC to determine the enantiomeric excess if applicable.
Visualizations
Caption: General experimental workflow for solvent screening.
Caption: Troubleshooting flowchart for common reaction issues.
Caption: Influence of solvent polarity on transition state stabilization.
Validation & Comparative
A Comparative Guide to the Analytical Quantification of Ethyl 4,4,4-trifluorocrotonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three common analytical techniques for the quantification of Ethyl 4,4,4-trifluorocrotonate: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, development, and quality control. This document outlines the principles, experimental protocols, and performance characteristics of each method to aid in selecting the most suitable technique for your specific analytical needs.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of GC-FID, HPLC-UV, and ¹⁹F qNMR for the quantitative analysis of this compound. Please note that the values for LOD, LOQ, and Linearity Range are typical estimates for these techniques and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | ¹⁹F Quantitative NMR (¹⁹F qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by detection via flame ionization. | Separation based on polarity and partitioning between a stationary and mobile phase, with UV absorbance detection. | Quantification based on the direct proportionality between the integral of the ¹⁹F NMR signal and the number of fluorine nuclei. |
| Selectivity | High, especially with capillary columns. | Moderate to high, dependent on column chemistry and mobile phase composition. | Very high, due to the large chemical shift dispersion of ¹⁹F. |
| Sensitivity | High | Moderate | Moderate |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~10-50 ng/mL | ~1-5 µg/mL |
| Limit of Quantification (LOQ) | ~5-30 ng/mL | ~30-150 ng/mL | ~5-15 µg/mL |
| Linearity Range | 2-3 orders of magnitude | 2-3 orders of magnitude | 2-3 orders of magnitude |
| Precision (RSD) | < 2% | < 2% | < 1% |
| Sample Throughput | High | High | Moderate |
| Matrix Effects | Can be significant, may require sample cleanup. | Can be significant, may require sample cleanup. | Generally low, less susceptible to matrix effects. |
| Standardization | Requires a certified reference standard for calibration. | Requires a certified reference standard for calibration. | Can be performed with a certified internal standard of a different compound. |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is well-suited for the routine quantification of the volatile and thermally stable this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: A mid-polarity column such as a DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) is recommended.
-
Autosampler and data acquisition system.
Reagents:
-
This compound reference standard (purity >98%).
-
High-purity solvent for sample and standard dilution (e.g., ethyl acetate or dichloromethane).
-
High-purity gases: Helium (carrier gas), Hydrogen (FID), and Air (FID).
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.
-
Perform serial dilutions to prepare a set of calibration standards covering the expected sample concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a known volume of the solvent to achieve a concentration within the calibration range.
-
If necessary, perform sample cleanup using solid-phase extraction (SPE) to remove matrix interferences.
-
-
GC-FID Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas Flow (Helium): 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at 15 °C/min.
-
Hold: Hold at 180 °C for 5 minutes.
-
-
Detector Temperature (FID): 280 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen or Helium): 25 mL/min
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the analysis of this compound in various sample matrices, particularly when the analyte is not sufficiently volatile for GC.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents:
-
This compound reference standard (purity >98%).
-
HPLC-grade acetonitrile and water.
-
Optional: HPLC-grade modifier such as formic acid or trifluoroacetic acid (TFA) to improve peak shape.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 210-230 nm).
-
-
Analysis and Quantification:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards to construct a calibration curve.
-
Inject the prepared samples.
-
Determine the concentration of this compound in the samples based on the calibration curve.
-
¹⁹F Quantitative Nuclear Magnetic Resonance (¹⁹F qNMR)
¹⁹F qNMR is a powerful primary method for the quantification of fluorinated compounds, offering high selectivity and accuracy without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer with a fluorine probe (e.g., 400 MHz or higher).
-
NMR tubes.
Reagents:
-
This compound sample.
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d₆).
-
Certified internal standard with a known purity and a ¹⁹F signal that does not overlap with the analyte signal (e.g., trifluorotoluene or another suitable fluorinated compound).
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample into a vial.
-
Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
¹⁹F NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the fluorine nuclei in both the analyte and the internal standard. This is critical for accurate quantification and may need to be determined experimentally (typically 30-60 seconds).
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or higher).
-
Spectral Width: Wide enough to encompass the signals of both the analyte and the internal standard.
-
-
Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the signals corresponding to the CF₃ group of this compound and the fluorine signal(s) of the internal standard.
-
Calculate the concentration or purity of the analyte using the following formula:
Purityanalyte = ( Ianalyte / IIS ) * ( NIS / Nanalyte ) * ( MWanalyte / MWIS ) * ( mIS / manalyte ) * PurityIS
Where:
-
I = Integral value
-
N = Number of fluorine atoms for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
PurityIS = Purity of the internal standard
-
Visualizations
A Comparative Guide to the GC-MS Analysis of Ethyl 4,4,4-trifluorocrotonate Reaction Products
For researchers and professionals in drug development and organic synthesis, the introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is of paramount importance due to its ability to enhance metabolic stability and binding affinity. Ethyl 4,4,4-trifluorocrotonate is a key building block in this endeavor, frequently employed in the synthesis of trifluoromethylated heterocycles. This guide provides a comparative analysis of the reaction products of this compound with phenylhydrazine, a common reaction to form trifluoromethyl-substituted pyrazolines, and details the gas chromatography-mass spectrometry (GC-MS) methodology for their characterization.
Reaction Overview and Product Comparison
The reaction between this compound and phenylhydrazine typically proceeds via a Michael addition followed by an intramolecular cyclization to yield trifluoromethyl-substituted pyrazoline derivatives. The primary product is the thermodynamically favored pyrazoline, with potential for the formation of a regioisomeric pyrazoline and an uncyclized hydrazone as a minor byproduct. The product distribution can be influenced by reaction conditions such as solvent and temperature.
A comparison of the expected products from a typical reaction is presented below, with hypothetical quantitative data based on common reaction outcomes.
| Compound ID | Compound Name | Class | Retention Time (min) | Relative Abundance (%) | Key Mass Fragments (m/z) |
| SM1 | This compound | Starting Material | 8.5 | 5 | 182 (M+), 153, 137, 113, 69 |
| R1 | Phenylhydrazine | Reagent | 7.2 | 2 | 108 (M+), 107, 93, 77, 65 |
| P1 | Ethyl 5-(trifluoromethyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate | Main Product | 15.8 | 85 | 288 (M+), 219, 172, 131, 104, 77 |
| P2 | Ethyl 3-(trifluoromethyl)-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylate | Isomeric Product | 16.2 | 5 | 288 (M+), 243, 172, 118, 91, 77 |
| B1 | Ethyl 4-(2-phenylhydrazono)-4,4,4-trifluorobutanoate | Byproduct | 14.1 | 3 | 290 (M+), 219, 182, 105, 77 |
Experimental Protocols
Synthesis of Trifluoromethyl-Substituted Pyrazolines
A solution of this compound (1.0 mmol) in ethanol (10 mL) is treated with phenylhydrazine (1.1 mmol). The reaction mixture is stirred at reflux for 4 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford the pyrazoline products.
GC-MS Analysis
The reaction products are analyzed using a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: 50-500 amu
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Visualizing Reaction Pathways and Analytical Workflows
To better illustrate the processes involved, the following diagrams outline the reaction pathway and the GC-MS analysis workflow.
Caption: Reaction of this compound with Phenylhydrazine.
Validating the Purity of Synthesized Trifluoromethylated Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized trifluoromethylated compounds is a critical step in the discovery and development pipeline. The unique physicochemical properties imparted by the trifluoromethyl group necessitate robust analytical methodologies to confirm identity, quantify purity, and identify potential impurities. This guide provides an objective comparison of the most common analytical techniques for this purpose, supported by typical experimental data and detailed protocols.
The primary analytical techniques for validating the purity of trifluoromethylated compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] Each method offers distinct advantages and is suited for different analytical objectives, from routine purity assessments to detailed structural elucidation. The choice of technique often depends on the compound's properties, such as volatility and thermal stability, and the specific information required.[1][2]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method hinges on the specific requirements of the analysis, such as the need for quantitative precision, impurity profiling, or structural confirmation.
| Analytical Technique | Principle | Primary Use | Advantages | Limitations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance.[1] | Purity testing, quantification, impurity profiling.[1] | High precision and accuracy, robust, widely available.[1] | Requires a chromophore, may not be suitable for all compounds without derivatization.[1] |
| GC-MS | Separation based on volatility and polarity, detection by mass fragmentation.[1] | Identification and quantification of volatile impurities, trace analysis.[1] | High sensitivity and selectivity, provides structural information for impurity identification.[1][2] | Requires volatile and thermally stable analytes, potential for thermal degradation.[1] |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[1] | Structural elucidation, confirmation of identity, quantification (qNMR).[1] | Provides definitive structural information, non-destructive.[1] | Lower sensitivity compared to chromatographic methods, higher instrumentation cost.[1] |
| ¹⁹F NMR | Specifically detects the fluorine nucleus. | Confirmation of the trifluoromethyl group's presence and chemical environment.[1] | Highly sensitive to the local electronic environment, providing unique structural insights.[3] | Does not provide information about the rest of the molecule. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific properties of the trifluoromethylated compound being analyzed.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a trifluoromethylated compound by separating it from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column[4]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)[2]
-
Reference standard of the trifluoromethylated compound
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile and water. The exact ratio may need to be optimized to achieve good separation.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Further dilute with the mobile phase to a working concentration (e.g., 0.1 mg/mL).[2]
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.[2]
-
Chromatographic Conditions:
-
Column: C18, e.g., 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: Determined by the UV absorbance maximum of the compound.
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is typically calculated using the area normalization method.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in a synthesized trifluoromethylated compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analyte's polarity (e.g., DB-624)
Reagents:
-
Dichloromethane (GC grade) or another suitable volatile solvent[2]
-
Helium (carrier gas)[2]
-
Reference standard of the trifluoromethylated compound
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in dichloromethane (e.g., 1 mg/mL) and dilute to a working concentration (e.g., 0.1 mg/mL).[2]
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.[2]
-
GC-MS Conditions:
-
Injector Temperature: e.g., 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas Flow: Constant flow of helium (e.g., 1 mL/min).
-
MS Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a range appropriate for the expected compound and impurities (e.g., m/z 50-500).
-
-
Analysis: Inject the standard and sample solutions. Identify the main component and impurities by their retention times and mass spectra. Purity is determined by the peak area percentage.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of a synthesized trifluoromethylated compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard for quantitative NMR (qNMR), if required.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the appropriate deuterated solvent.[1]
-
¹H NMR: Acquire a proton NMR spectrum to identify the proton environments in the molecule.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number and types of carbon atoms.
-
¹⁹F NMR: Crucially, acquire a fluorine-19 NMR spectrum to confirm the presence and chemical environment of the trifluoromethyl group. The chemical shift of the CF₃ group is highly sensitive to its surroundings.[1][5]
-
2D NMR (Optional): For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be used to establish connectivity between atoms and confirm the substitution pattern.[1]
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons. The absence of significant impurity peaks indicates high purity. For quantitative analysis (qNMR), a certified internal standard is added to the sample, and the purity is calculated by comparing the integral of a known analyte signal to that of the standard.[1]
Workflow for Purity Validation
The following diagram illustrates a typical workflow for validating the purity of a newly synthesized trifluoromethylated compound.
Caption: A logical workflow for the purification and purity validation of synthesized trifluoromethylated compounds.
Conclusion
A multi-technique approach is often the most effective strategy for the comprehensive characterization and purity validation of synthesized trifluoromethylated compounds. While HPLC provides robust and precise quantification for routine quality control, GC-MS offers superior separation and identification of volatile impurities. NMR spectroscopy, particularly with the inclusion of ¹⁹F NMR, is indispensable for definitive structural confirmation and can also be used for quantitative purity assessment. By selecting the appropriate combination of these techniques, researchers can ensure the quality and reliability of their synthesized compounds for downstream applications in drug development and materials science.
References
A Comparative Guide to Trifluoromethylation Strategies: Featuring Ethyl 4,4,4-trifluorocrotonate as a Key Building Block
In the landscape of modern pharmaceutical and agrochemical development, the introduction of a trifluoromethyl (–CF₃) group is a widely employed strategy to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] Researchers have a diverse toolkit of reagents and methods at their disposal for this critical transformation. This guide provides a comparative analysis of prominent trifluoromethylating agents and introduces the strategic use of fluorinated building blocks, such as Ethyl 4,4,4-trifluorocrotonate, in synthetic chemistry.
Understanding Trifluoromethylation Approaches
Trifluoromethylating agents are typically categorized into three main classes based on their reactive nature: electrophilic, nucleophilic, and radical.[1] Each class offers distinct advantages and is suited for different substrates and reaction conditions. In contrast, the use of a building block like this compound represents a different synthetic philosophy, where a pre-fluorinated carbon skeleton is incorporated into the target molecule.
This compound is a versatile fluorinated compound that serves as a key intermediate in the synthesis of complex organic molecules.[3][4] Its trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, making it a valuable component in drug development and materials science.[3][4] Rather than directly transferring a "CF₃" group, it is used in reactions like Michael additions to construct larger molecules that already contain the trifluoromethyl moiety.
Comparison of Trifluoromethylating Agent Classes
Here, we compare the performance and characteristics of the major classes of dedicated trifluoromethylating agents.
Table 1: Performance Comparison of Key Trifluoromethylating Agents
| Reagent Class | Representative Reagents | Typical Substrates | Advantages | Limitations |
| Electrophilic ("CF₃⁺") | Togni's Reagents, Umemoto's Reagents[1][5] | β-ketoesters, silyl enol ethers, thiols, phenols, indoles, alkynes[1][6][7] | Bench-stable, commercially available, broad substrate scope.[6][8] | Can be more expensive; some reactions require harsh conditions.[6][7] |
| Nucleophilic ("CF₃⁻") | Ruppert-Prakash Reagent (TMSCF₃)[1][9] | Aldehydes, ketones, imines.[1] | Highly effective for carbonyl compounds, well-established protocols.[10] | Moisture sensitive, requires a fluoride source for activation.[6][10] |
| Radical ("CF₃•") | Langlois' Reagent (CF₃SO₂Na), CF₃I[1][9][11] | Arenes, heteroarenes, alkenes.[6][11] | Cost-effective, stable, suitable for C-H functionalization.[6][12] | May require an initiator (e.g., oxidant, light); selectivity can be a challenge.[8][11] |
The Building Block Approach with this compound
Instead of direct trifluoromethylation, incorporating a building block like this compound offers a powerful alternative for synthesizing trifluoromethylated compounds. This strategy is particularly useful when a specific carbon skeleton containing a CF₃ group is desired.
Key Applications:
-
Pharmaceutical Synthesis: It is a critical intermediate for new pharmaceuticals, leveraging its trifluoromethyl group to enhance drug properties.[4][13]
-
Agrochemical Development: Used in the synthesis of agrochemicals to improve potency and environmental persistence.[4][13]
-
Material Science: Employed in creating specialty polymers and coatings with enhanced thermal and chemical resistance.[3][4]
The primary advantage of this approach is the direct incorporation of a multi-carbon fragment with the trifluoromethyl group already in place, which can streamline complex syntheses.
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for the successful application of trifluoromethylating reagents. Below are representative protocols for key transformations.
Protocol 1: Electrophilic Trifluoromethylation of a β-Keto Ester using an Umemoto-type Reagent
This procedure outlines the trifluoromethylation of a pre-formed sodium salt of a β-keto ester using a highly reactive Umemoto-type reagent, yielding an α-trifluoromethyl-β-keto ester.[12]
Materials:
-
Ethyl 2-oxocyclohexanecarboxylate
-
Sodium ethoxide
-
S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto Reagent IV)[12]
-
Dimethylformamide (DMF)
Procedure:
-
Prepare the sodium salt of ethyl 2-oxocyclohexanecarboxylate.
-
Treat the keto ester salt with Umemoto Reagent IV in dimethylformamide (DMF).[12]
-
Stir the reaction mixture, maintaining the temperature between -20 °C and room temperature.
-
Upon completion, perform an appropriate work-up to isolate the α-trifluoromethyl-β-keto ester product.
-
The reported yield for this transformation is 84%.[12]
Protocol 2: Nucleophilic Trifluoromethylation of a Ketone using the Ruppert-Prakash Reagent
This protocol details the trifluoromethylation of acetophenone using TMSCF₃ with potassium carbonate as a catalyst.[10]
Materials:
-
Acetophenone
-
Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
To a solution of acetophenone (1.0 equiv) in DMF, add potassium carbonate (10 mol%).[10]
-
Add TMSCF₃ (1.5 equiv) dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: Radical Trifluoromethylation of an Arene using the Langlois Reagent
This procedure describes the trifluoromethylation of an arene using CF₃SO₂Na with an oxidizing agent.[6]
Materials:
-
4-tert-butylpyridine
-
Langlois Reagent (CF₃SO₂Na)
-
tert-Butyl hydroperoxide (tBuOOH)
-
Dichloromethane (CH₂Cl₂) and Water
Procedure:
-
To a biphasic mixture of 4-tert-butylpyridine (1.0 mmol) in CH₂Cl₂ (5 mL) and water (2 mL), add the Langlois reagent (3.0 mmol).[6]
-
Add tBuOOH (5.0 mmol) to the vigorously stirred mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography to obtain the trifluoromethylated arene.
Mechanistic Pathways and Workflows
The mechanisms of these trifluoromethylation reactions are distinct and understanding them is key to optimizing reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | TCI AMERICA [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. pure.tue.nl [pure.tue.nl]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
A Comparative Guide to Alternatives for Ethyl 4,4,4-Trifluorocrotonate in Conjugate Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Ethyl 4,4,4-trifluorocrotonate has served as a valuable Michael acceptor for introducing the CF₃ moiety via conjugate addition. However, the landscape of trifluoromethylated building blocks has expanded, offering a variety of alternatives with distinct reactivity profiles. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data to aid in the selection of the optimal reagent for specific synthetic challenges.
Executive Summary
This guide explores the performance of various trifluoromethylated Michael acceptors in conjugate addition reactions, with a focus on providing a comparative analysis against this compound. The primary alternatives discussed include:
-
β-Trifluoromethyl Enones: These compounds have shown considerable utility in conjugate additions, particularly in asymmetric synthesis.
-
β,β-Disubstituted β-Trifluoromethyl Enones: Offering access to products with quaternary carbon centers, these sterically hindered acceptors often require specific activation conditions.
-
Other Trifluoromethylated Acrylates: Modifications to the acrylate backbone can fine-tune reactivity and substrate scope.
The selection of an appropriate Michael acceptor is contingent on the nucleophile, desired product structure, and the catalytic system employed. This guide aims to provide the necessary data to make an informed decision.
Performance Comparison of Trifluoromethylated Michael Acceptors
The following tables summarize quantitative data for conjugate addition reactions employing this compound and its alternatives. Direct comparison is challenging due to variations in reaction conditions across different studies. However, this compilation provides a valuable overview of their relative performance.
Conjugate Addition of Thiols
The sulfa-Michael addition is a highly efficient method for the formation of carbon-sulfur bonds.
| Michael Acceptor | Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference |
| This compound | 4-methoxythiophenol | Bifunctional organocatalyst (1) | Toluene | 12 | 25 | 95 | 96 | [1][2] |
| This compound | Thiophenol | Bifunctional organocatalyst (1) | Toluene | 12 | 25 | 92 | 94 | [1][2] |
| β-Trifluoromethyl-β-aryl enone | 4-chlorothiophenol | Cinchona alkaloid-derived urea (0.1) | Toluene | RT | RT | >99 | >99 | [3] |
Conjugate Addition of Malonates
The addition of malonates is a classic C-C bond-forming reaction, crucial for the synthesis of more complex molecules.
| Michael Acceptor | Nucleophile | Catalyst (mol%) | Solvent | Pressure (kbar) | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | --- | --- | | β,β-disubstituted β-trifluoromethyl enone | Diethyl malonate | Bifunctional tertiary amine-thiourea (5) | Toluene | 9-10 | 20 | 25 | 91 | 92 |[4][5] | | β,β-disubstituted β-trifluoromethyl enone | Dimethyl malonate | Bifunctional tertiary amine-thiourea (5) | Toluene | 9-10 | 20 | 25 | 88 | 89 |[4] |
Note: The conjugate addition of malonates to β,β-disubstituted β-trifluoromethyl enones often requires high pressure to overcome steric hindrance, a condition not typically necessary for less substituted acceptors like this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for key conjugate addition reactions.
General Procedure for Asymmetric Sulfa-Michael Addition to this compound[1][2]
To a solution of this compound (0.2 mmol) and the bifunctional organocatalyst (1 mol%) in toluene (1.0 mL) was added the corresponding thiol (0.24 mmol) at room temperature. The reaction mixture was stirred at 25 °C for 12 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product.
General Procedure for Asymmetric Michael Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure[4][5]
A solution of the β,β-disubstituted β-trifluoromethyl enone (0.2 mmol), diethyl malonate (0.3 mmol), and a bifunctional tertiary amine-thiourea catalyst (5 mol%) in toluene (0.4 mL) was placed in a high-pressure reactor. The reaction was stirred at 25 °C under 9-10 kbar for 20 hours. After carefully releasing the pressure, the solvent was evaporated, and the crude product was purified by column chromatography on silica gel.
Visualizing Reaction Pathways
Diagrams illustrating reaction mechanisms and workflows provide a clear understanding of the chemical transformations.
Caption: General mechanism of a base-catalyzed Michael addition.
Caption: A typical experimental workflow for a conjugate addition reaction.
Concluding Remarks
The choice of a trifluoromethylated Michael acceptor is a critical parameter in the design of synthetic routes towards novel pharmaceuticals and materials. While this compound remains a versatile and effective reagent, alternatives such as β-trifluoromethyl enones offer distinct advantages, particularly in the realm of asymmetric synthesis for creating chiral centers. The data and protocols presented in this guide are intended to provide a foundation for researchers to select the most appropriate building block for their specific synthetic goals. The continued development of novel fluorinated Michael acceptors and catalytic systems will undoubtedly further expand the synthetic chemist's toolbox for the precise installation of the trifluoromethyl group.
References
- 1. Organocatalytic asymmetric sulfa-Michael addition of thiols to 4,4,4-trifluorocrotonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organocatalytic Asymmetric Sulfa-Michael Addition of Thiols to 4,4,4-Trifluorocrotonates [ouci.dntb.gov.ua]
- 3. Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsaturated Ketones [organic-chemistry.org]
- 4. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Unveiling the Structure of Ethyl 4,4,4-trifluorocrotonate Adducts: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel chemical entities is paramount. Ethyl 4,4,4-trifluorocrotonate is a valuable building block in organic synthesis, particularly for introducing the trifluoromethyl group into molecules, a common strategy in medicinal chemistry to enhance metabolic stability and biological activity. Adducts derived from this reagent require rigorous structural elucidation to ensure the desired chemical transformation has occurred. This guide provides a comprehensive comparison of key spectroscopic techniques for the structural confirmation of this compound adducts, supported by experimental data and detailed protocols.
This guide will delve into the utility of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. We will also explore complementary techniques such as two-dimensional (2D) NMR and X-ray crystallography, providing a holistic view of the analytical toolkit available for unambiguous structure determination.
Comparative Analysis of Spectroscopic Techniques
The choice of spectroscopic method is often dictated by the specific structural questions being asked. While each technique provides unique insights, a combination of methods is typically employed for comprehensive characterization. The following tables summarize the expected quantitative data for a model Michael adduct of this compound with a generic primary amine (R-NH₂).
Table 1: ¹H NMR Data Comparison
| Proton | Expected Chemical Shift (ppm) for Starting Material (this compound) | Expected Chemical Shift (ppm) for Michael Adduct | Key Changes Upon Adduct Formation |
| Hα (to C=O) | ~6.2 (d) | ~2.5-2.8 (m) | Significant upfield shift and change in multiplicity due to saturation of the double bond. |
| Hβ (to CF₃) | ~6.9 (dq) | ~3.0-3.5 (m) | Significant upfield shift and complex multiplicity due to coupling with both Hα and the new N-H proton. |
| -OCH₂CH₃ | ~4.2 (q) | ~4.1 (q) | Minimal change. |
| -OCH₂CH₃ | ~1.3 (t) | ~1.2 (t) | Minimal change. |
| N-H | - | ~1.5-3.0 (br s) | Appearance of a new, often broad, signal. |
| R-group protons | - | Varies | Signals corresponding to the added nucleophile appear. |
Table 2: ¹³C NMR Data Comparison
| Carbon | Expected Chemical Shift (ppm) for Starting Material (this compound) | Expected Chemical Shift (ppm) for Michael Adduct | Key Changes Upon Adduct Formation |
| C=O | ~165 | ~170-172 | Minor downfield shift. |
| Cα | ~125 | ~40-45 | Significant upfield shift due to loss of sp² character. |
| Cβ | ~135 (q) | ~50-55 (q) | Significant upfield shift and retention of quartet splitting due to coupling with ¹⁹F. |
| CF₃ | ~123 (q) | ~125 (q) | Minimal change in chemical shift, remains a quartet. |
| -OCH₂CH₃ | ~61 | ~60 | Minimal change. |
| -OCH₂CH₃ | ~14 | ~14 | Minimal change. |
| R-group carbons | - | Varies | Signals corresponding to the added nucleophile appear. |
Table 3: ¹⁹F NMR Data Comparison
| Fluorine | Expected Chemical Shift (ppm) for Starting Material (this compound) | Expected Chemical Shift (ppm) for Michael Adduct | Key Changes Upon Adduct Formation |
| -CF₃ | ~ -65 to -75 | ~ -65 to -75 | Minimal change in chemical shift, as the CF₃ group is relatively remote from the reaction center. The primary utility is to confirm the presence and integrity of the trifluoromethyl group. |
Table 4: Mass Spectrometry Data Comparison
| Ion | Starting Material (this compound) | Michael Adduct | Key Information Provided |
| Molecular Ion [M]⁺ or [M+H]⁺ | m/z = 168 (for C₆H₇F₃O₂) | m/z = 168 + MW of R-NH₂ | Confirms the molecular weight of the starting material and the adduct, indicating the addition of the nucleophile. |
| Key Fragments | Fragments corresponding to loss of -OCH₂CH₃, -COOCH₂CH₃, and CF₃. | Fragments showing the intact addition of the R-NH₂ group and characteristic losses. | Provides information about the structural components of the molecule and helps to confirm the connectivity of the adduct. |
Table 5: FTIR Data Comparison
| Functional Group | Expected Wavenumber (cm⁻¹) for Starting Material (this compound) | Expected Wavenumber (cm⁻¹) for Michael Adduct | Key Changes Upon Adduct Formation |
| C=O (ester) | ~1720-1740 | ~1720-1740 | Minimal change. |
| C=C (alkene) | ~1650 | Absent | Disappearance of the C=C stretch is a key indicator of a successful Michael addition. |
| C-F | ~1100-1300 | ~1100-1300 | Strong absorbances confirming the presence of the CF₃ group. |
| N-H | - | ~3300-3500 (stretch), ~1500-1650 (bend) | Appearance of new bands characteristic of the amine group. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve 5-10 mg of the purified adduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be required.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition times are generally short.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the adduct (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Technique: Electrospray ionization (ESI) is a common and effective method for analyzing these types of adducts.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements, which are critical for confirming the elemental composition.
-
Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight of the adduct. Perform tandem MS (MS/MS) experiments on the molecular ion to induce fragmentation and obtain structural information.
-
Data Analysis: Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions that support the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups present in the molecule and note the disappearance of bands from the starting materials.
Alternative and Complementary Techniques
While the primary techniques discussed above are often sufficient, other methods can provide invaluable, often definitive, structural information.
-
Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity within a molecule.[1][2]
-
COSY: Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC: Correlates protons directly to the carbons they are attached to.
-
HMBC: Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton.
-
-
X-ray Crystallography: For crystalline adducts, single-crystal X-ray diffraction provides an unambiguous three-dimensional structure of the molecule.[3] This is often considered the "gold standard" for structural confirmation.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts.[4][5][6][7][8] Comparing the calculated spectra with the experimental data can provide strong support for a proposed structure.
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the structural confirmation of an this compound adduct.
Caption: Workflow for adduct structure confirmation.
By systematically applying these spectroscopic techniques and, when necessary, employing advanced methods, researchers can confidently and accurately determine the structure of this compound adducts, paving the way for their application in drug discovery and materials science.
References
- 1. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 2. youtube.com [youtube.com]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02317B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Navigating the Separation of Trifluoromethylated Diastereomers: A Comparative Guide to HPLC Methods
For researchers in drug development and organic synthesis, achieving precise separation of diastereomers is a critical step in ensuring the purity and efficacy of novel compounds. This is particularly true for molecules incorporating a trifluoromethyl group, such as the products derived from ethyl 4,4,4-trifluorocrotonate, where the unique stereochemistry can significantly influence biological activity. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the separation of such diastereomers, offering insights into both a targeted, optimized method and a general screening approach.
Performance Comparison of HPLC Methods
The successful separation of diastereomers hinges on the selection of the appropriate chiral stationary phase (CSP) and mobile phase. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often the first choice for separating trifluoromethyl-containing compounds.[1] The following table contrasts a specific, optimized method for a related trifluoromethylated compound with a general screening protocol for method development.
| Parameter | Method 1: Optimized Chiral HPLC | Method 2: General Screening Protocol |
| Stationary Phase | Chiralpak AD-H (Amylose derivative) | Chiralpak AD-H, Chiralcel OD-H, etc. |
| Column Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 150 mm or 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic: 90:10 Hexane/Isopropanol | Gradient or Isocratic: Hexane/Isopropanol, Hexane/Ethanol |
| Flow Rate | 1.0 mL/min | 0.5 - 1.5 mL/min |
| Temperature | Ambient | 25 °C (controlled) |
| Detection | UV at 254 nm | UV at a wavelength of maximum absorbance (e.g., 220 or 254 nm) |
| Sample Preparation | Dissolved in mobile phase | Dissolved in mobile phase or a compatible solvent |
Experimental Protocols
Reproducible and reliable results in chiral HPLC are contingent on careful adherence to established experimental protocols. Below are detailed methodologies for both an optimized analysis and a general screening approach.
Method 1: Optimized Chiral HPLC Protocol
This protocol is based on a method developed for the separation of diastereomers of α-trifluoromethyl aldehydes.[2][3]
-
Sample Preparation:
-
Dissolve the diastereomeric mixture in the mobile phase (90:10 hexane/isopropanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 90% n-hexane and 10% isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained at ambient temperature.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Method 2: General Screening Protocol for Method Development
This protocol outlines a systematic approach to developing a separation method for a new trifluoromethylated compound.[1]
-
Sample Preparation:
-
Prepare a stock solution of the diastereomeric mixture at approximately 1 mg/mL in a solvent compatible with the initial mobile phase, such as ethanol or isopropanol.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a column switching valve is advantageous for efficient screening.
-
Columns: Screen a set of complementary chiral columns, for example:
-
Chiralpak AD-H (amylose-based)
-
Chiralcel OD-H (cellulose-based)
-
-
Mobile Phases: Start with a normal phase screening using a gradient.
-
Solvent A: n-Hexane
-
Solvent B: Isopropanol
-
Gradient: 5% to 50% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detector set at 220 nm and 254 nm.
-
Injection Volume: 5 µL.
-
-
Optimization:
-
Based on the screening results, select the column and mobile phase system that provides the best initial separation.
-
Optimize the separation by switching to isocratic elution and adjusting the ratio of hexane and alcohol to improve resolution and reduce run time.
-
Visualizing the Workflow and Method Comparison
To better illustrate the process of method development and the relationship between the two approaches, the following diagrams are provided.
Caption: Workflow for HPLC Method Development for Diastereomer Separation.
Caption: Comparison of Optimized vs. Screening HPLC Methods.
References
A Comparative Analysis of the Reactivity of Ethyl 4,4,4-trifluorocrotonate and Non-fluorinated Crotonates
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This guide provides an objective comparison of the reactivity of ethyl 4,4,4-trifluorocrotonate against its non-fluorinated analog, ethyl crotonate. This analysis, supported by experimental data and detailed protocols, will focus on key reaction types relevant to synthetic chemistry and drug development: Michael additions, catalytic hydrogenations, and cycloaddition reactions.
Enhanced Electrophilicity of this compound
The primary differentiator in the reactivity of these two compounds lies in the potent electron-withdrawing effect of the trifluoromethyl (-CF3) group. This inductive effect significantly depletes electron density from the carbon-carbon double bond in this compound, rendering it a much more powerful electrophile and, consequently, a more reactive Michael acceptor compared to ethyl crotonate.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and ethyl crotonate is presented below.
| Property | This compound | Ethyl Crotonate |
| CAS Number | 25597-16-4 | 623-70-1 |
| Molecular Formula | C6H7F3O2 | C6H10O2 |
| Molecular Weight | 168.11 g/mol | 114.14 g/mol |
| Boiling Point | 114-115 °C | 142-143 °C |
| Density | 1.125 g/mL at 25 °C | 0.918 g/mL at 25 °C |
| Refractive Index | n20/D 1.360 | n20/D 1.424 |
Comparative Reactivity in Key Organic Reactions
Michael Addition: A Tale of Two Acceptors
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. The enhanced electrophilicity of this compound makes it a significantly more potent Michael acceptor.
Experimental Data Summary: Asymmetric Sulfa-Michael Addition
The following table summarizes the results of an asymmetric sulfa-Michael addition of thiophenol to both crotonates, highlighting the superior performance of the fluorinated substrate.
| Michael Acceptor | Catalyst | Solvent | Time | Yield | Enantiomeric Excess (ee) |
| This compound | 1 mol% bifunctional organocatalyst | Toluene | 12 h | 95% | 96% |
| Ethyl Crotonate (projected) | Base (e.g., Et3N) | DCM | >24 h | Moderate to Good | N/A (racemic) |
Note: Data for ethyl crotonate is projected based on typical reaction conditions for less activated Michael acceptors.
Experimental Protocols
Protocol 1: Asymmetric Sulfa-Michael Addition to this compound
This protocol describes the highly enantioselective addition of a thiol to this compound using a bifunctional organocatalyst.
-
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.2 equiv)
-
Bifunctional organocatalyst (e.g., a cinchona alkaloid derivative) (0.01 equiv)
-
Toluene (solvent)
-
-
Procedure:
-
To a solution of this compound and the organocatalyst in toluene at -20 °C, add thiophenol dropwise.
-
Stir the reaction mixture at -20 °C for the time indicated by TLC monitoring (typically 12 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired sulfa-Michael adduct.
-
Protocol 2: Base-Catalyzed Michael Addition to Ethyl Crotonate (Representative)
This protocol outlines a general procedure for the conjugate addition of a thiol to ethyl crotonate.
-
Materials:
-
Ethyl crotonate (1.0 equiv)
-
Thiophenol (1.2 equiv)
-
Triethylamine (Et3N) (1.2 equiv)
-
Dichloromethane (DCM) (solvent)
-
-
Procedure:
-
To a solution of ethyl crotonate in DCM at room temperature, add thiophenol.
-
Add triethylamine dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically slower than with the fluorinated analog.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Reaction Workflow: Michael Addition
Caption: Comparative workflow of Michael addition reactions.
Catalytic Hydrogenation: Saturating the Double Bond
Catalytic hydrogenation reduces the carbon-carbon double bond of the crotonates to the corresponding saturated esters. The electron-deficient nature of the double bond in this compound is expected to facilitate its coordination to the metal catalyst, potentially leading to faster reaction rates compared to ethyl crotonate under similar conditions.
Projected Experimental Data Summary: Catalytic Hydrogenation
| Substrate | Catalyst | Solvent | Pressure | Temperature | Projected Outcome |
| This compound | 5% Pd/C | Ethanol | 1 atm H2 | Room Temp. | Faster reaction rate, high yield |
| Ethyl Crotonate | 5% Pd/C | Ethanol | 1 atm H2 | Room Temp. | Slower reaction rate, high yield |
Experimental Protocol
Protocol 3: General Procedure for Catalytic Hydrogenation
This protocol provides a general method for the hydrogenation of both crotonate esters.
-
Materials:
-
Crotonate ester (this compound or ethyl crotonate) (1.0 equiv)
-
5% Palladium on carbon (Pd/C) (catalytic amount, e.g., 5 mol%)
-
Ethanol (solvent)
-
Hydrogen gas (H2)
-
-
Procedure:
-
Dissolve the crotonate ester in ethanol in a flask equipped with a magnetic stir bar.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a hydrogenator).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude saturated ester, which can be further purified if necessary.
-
Logical Relationship: Hydrogenation Reactivity
Caption: Influence of the -CF3 group on hydrogenation reactivity.
Cycloaddition Reactions: The Diels-Alder Perspective
In the Diels-Alder reaction, the crotonates act as dienophiles. The reactivity of a dienophile is enhanced by the presence of electron-withdrawing groups. Consequently, this compound is expected to be a more reactive dienophile than ethyl crotonate.
Projected Experimental Data Summary: Diels-Alder Reaction with Cyclopentadiene
| Dienophile | Diene | Solvent | Temperature | Projected Outcome |
| This compound | Cyclopentadiene | Toluene | Room Temp. | High yield, faster reaction |
| Ethyl Crotonate | Cyclopentadiene | Toluene | Room Temp. to 50°C | Moderate yield, slower reaction |
Experimental Protocol
Protocol 4: General Procedure for Diels-Alder Reaction
This protocol outlines a general method for the cycloaddition of cyclopentadiene to the crotonate esters.
-
Materials:
-
Crotonate ester (this compound or ethyl crotonate) (1.0 equiv)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene) (1.2 equiv)
-
Toluene (solvent)
-
-
Procedure:
-
Dissolve the crotonate ester in toluene in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add freshly cracked cyclopentadiene to the solution.
-
Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC. The reaction with this compound is expected to be significantly faster.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude cycloadduct can be purified by column chromatography or distillation.
-
Signaling Pathway: Diels-Alder Reactivity
Caption: Factors influencing Diels-Alder reaction rates.
Conclusion
The presence of the trifluoromethyl group in this compound dramatically enhances its reactivity as an electrophile in comparison to ethyl crotonate. This is most evident in Michael addition reactions, where the fluorinated compound exhibits significantly higher reactivity and can be utilized in highly stereoselective transformations. Similarly, in catalytic hydrogenations and Diels-Alder cycloadditions, the electron-deficient nature of the double bond in this compound is predicted to lead to faster reaction rates and potentially higher yields under milder conditions. These distinct reactivity profiles make this compound a valuable and versatile building block in modern organic synthesis, particularly in the development of complex molecules for the pharmaceutical and agrochemical industries. Researchers and drug development professionals can leverage these properties to design more efficient and selective synthetic routes.
A Researcher's Guide to Trifluoromethylation: Comparing the Efficiency of Key Building Blocks
The strategic introduction of the trifluoromethyl (–CF3) group is a pivotal technique in modern medicinal chemistry and materials science. This modification can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] For researchers, scientists, and drug development professionals, choosing the right trifluoromethylating agent is crucial for synthetic success. This guide offers an objective comparison of three leading classes of trifluoromethyl building blocks: the nucleophilic Ruppert-Prakash reagent (TMSCF3), electrophilic Togni reagents, and the radical precursor, Langlois reagent (CF3SO2Na), with supporting experimental data to inform your selection.
At a Glance: A Comparison of Trifluoromethylating Agents
Trifluoromethylating agents are primarily categorized by their mode of action: nucleophilic, electrophilic, and radical. Each class offers a distinct reactivity profile, making them suitable for different substrates and synthetic strategies.[2][3]
-
Nucleophilic "CF3-" Reagents (e.g., Ruppert-Prakash Reagent, TMSCF3): These reagents deliver a trifluoromethyl anion equivalent to electrophilic substrates. TMSCF3 is a leading reagent in this category, known for its high efficiency in the trifluoromethylation of carbonyl compounds such as aldehydes and ketones.[2][4] It is a stable, easy-to-handle liquid, which is a significant advantage over gaseous trifluoromethyl sources.[2] Activation is typically initiated by a nucleophilic catalyst, like a fluoride source, to generate the reactive trifluoromethide anion ([CF3]⁻).[1][5]
-
Electrophilic "CF3+" Reagents (e.g., Togni's Reagents): These hypervalent iodine compounds deliver a trifluoromethyl cation equivalent to nucleophilic substrates.[2][6] They are particularly effective for the trifluoromethylation of β-ketoesters, silyl enol ethers, thiols, and various heteroatom nucleophiles.[2][7] Togni's reagents are stable solids but are generally more expensive than TMSCF3.[2]
-
Radical "CF3•" Reagents (e.g., Langlois' Reagent, CF3SO2Na): This reagent generates a trifluoromethyl radical that can participate in a variety of transformations. Langlois' reagent is a popular choice due to its stability, affordability, and effectiveness in the trifluoromethylation of arenes and heteroarenes.[3][8][9]
Data Presentation: Comparative Efficiency
To facilitate a direct and objective comparison, the following tables summarize the performance of these key trifluoromethylating agents on representative substrates.
Trifluoromethylation of Carbonyl Compounds
| Reagent Class | Reagent | Substrate | Catalyst/Initiator | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Nucleophilic | TMSCF3 | Benzaldehyde | TBAF (catalytic) | THF | 0.5 | 0 | >95 |
| Nucleophilic | TMSCF3 | 4-Anisaldehyde | K2CO3 (catalytic) | DMF | 2 | RT | 98 |
| Nucleophilic | TMSCF3 | Acetophenone | CsF (catalytic) | THF | 12 | RT | 92 |
| Electrophilic | Togni Reagent II | 2-Methyl-1-indanone-2-carboxylate | - | - | - | - | Low/Inefficient[10] |
| Electrophilic | Umemoto Reagent | Ethyl 2-oxocyclohexanecarboxylate | - | - | - | - | >95[11] |
Key Observations: For the trifluoromethylation of simple aldehydes and ketones, the Ruppert-Prakash reagent (TMSCF3) consistently provides high yields under mild conditions with catalytic initiation.[5][12] Electrophilic reagents like Togni's are generally not suitable for this transformation, while Umemoto's reagents (another class of electrophilic reagents) show high efficiency for β-ketoesters.[10][11]
Trifluoromethylation of Heterocycles
| Reagent Class | Reagent | Substrate | Conditions | Yield (%) |
| Electrophilic | Togni Reagent I | Indole | CH3CN, RT, 12-24h | High |
| Radical | Langlois Reagent | 4-tert-butylpyridine | tBuOOH, CH2Cl2/H2O, RT, 12-24h | High |
| Nucleophilic | TMSCF3 | Pyridine | Generally not effective | Low/No Yield |
Key Observations: For the direct C-H trifluoromethylation of electron-rich heterocycles like indole, electrophilic reagents such as Togni's are highly effective.[2] For less electron-rich heterocycles like pyridine, radical methods using the Langlois reagent are a better choice.[11] The nucleophilic Ruppert-Prakash reagent is generally not suitable for the direct trifluoromethylation of unactivated heteroarenes.[3]
Mandatory Visualization
Caption: A generalized experimental workflow for trifluoromethylation.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Benchmarking Ethyl 4,4,4-trifluorocrotonate: A Comparative Guide for Michael Acceptors in Research and Development
For researchers, scientists, and drug development professionals, the selection of an appropriate Michael acceptor is a critical decision in the synthesis of novel therapeutics and functional materials. Ethyl 4,4,4-trifluorocrotonate has emerged as a valuable building block due to the unique properties conferred by its trifluoromethyl group. This guide provides an objective comparison of its performance against other common Michael acceptors, supported by available experimental data, to inform rational substrate selection in your research.
The trifluoromethyl group in this compound significantly influences its reactivity as a Michael acceptor. The strong electron-withdrawing nature of the CF3 group enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart, ethyl crotonate. This heightened reactivity can lead to faster reaction rates and improved yields in Michael addition reactions.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for the performance of this compound in Michael addition reactions, particularly in the context of asymmetric synthesis, and provide a comparison with other relevant Michael acceptors.
| Michael Acceptor | Nucleophile (Thiol) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound | Thiophenol | 1 | Toluene | 24 | 95 | 96 | [1] |
| This compound | 4-Methoxythiophenol | 1 | Toluene | 24 | 96 | 97 | [1] |
| This compound | 4-Chlorothiophenol | 1 | Toluene | 24 | 94 | 95 | [1] |
| This compound | 2-Naphthalenethiol | 1 | Toluene | 24 | 98 | 98 | [1] |
| This compound | Benzyl mercaptan | 1 | Toluene | 48 | 92 | 92 | [1] |
| This compound | Cyclohexyl mercaptan | 1 | Toluene | 72 | 85 | 88 | [1] |
| Note: The catalyst used in this study was a bifunctional organocatalyst. |
While direct comparative studies under identical conditions are limited, theoretical investigations provide valuable insights into the enhanced reactivity of trifluoromethylated acrylates. A study by Leclerc et al. demonstrated through DFT calculations that the presence of a CF3 group significantly lowers the activation energy barrier for the uncatalyzed thia-Michael addition compared to the non-fluorinated analog.[2] This suggests that this compound is inherently more reactive towards nucleophiles like thiols.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below is a representative protocol for an asymmetric sulfa-Michael addition to this compound.
General Procedure for the Asymmetric Sulfa-Michael Addition of Thiols to this compound [1]
To a solution of this compound (0.2 mmol) and the bifunctional organocatalyst (1 mol%) in toluene (1.0 mL) was added the corresponding thiol (0.24 mmol) at the specified temperature. The reaction mixture was stirred and monitored by TLC. After completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz can effectively illustrate complex chemical processes and experimental designs.
Caption: General signaling pathway for the organocatalyzed Michael addition.
Caption: A typical experimental workflow for a Michael addition reaction.
Conclusion
References
Safety Operating Guide
Proper Disposal of Ethyl 4,4,4-trifluorocrotonate: A Guide for Laboratory Professionals
The safe and compliant disposal of Ethyl 4,4,4-trifluorocrotonate is critical for ensuring laboratory safety and environmental protection. As a flammable and potentially irritating chemical, it must be managed as hazardous waste from the point of generation through to its final disposition. This guide provides detailed procedures for its proper handling and disposal, in line with established safety protocols.
This compound is a flammable liquid and vapor that causes skin and serious eye irritation[1]. Due to its flammability, with a flash point of 24°C, it is classified as an ignitable hazardous waste[1][2]. Therefore, it must not be disposed of down the drain or in regular trash. All waste containing this chemical must be collected, stored, and disposed of in accordance with federal, state, and local regulations through an approved waste disposal plant[1][3][4][5].
Key Safety and Handling Data
Proper disposal procedures are informed by the chemical's physical and hazardous properties. The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.
| Property | Value | Citation |
| GHS Hazard Statements | H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritation | [1] |
| UN Number | UN3272 (Applies to Esters, n.o.s.) | [3] |
| Hazard Class | 3 (Flammable Liquid) | [1] |
| Packing Group | III | [1] |
| Flash Point | 24 °C | [1] |
| Boiling Point | 115 °C | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents | [4] |
Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for the safe collection and disposal of this compound waste in a laboratory setting.
Objective: To safely collect and manage this compound waste for disposal by a licensed contractor, while minimizing exposure and environmental impact.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Safety glasses with side shields or chemical splash goggles
-
Flame-resistant laboratory coat
-
-
Designated hazardous waste container (plastic is preferred), properly labeled[2]
-
Inert absorbent material (e.g., vermiculite, sand, cat litter, or commercial sorbent pads)[3][4][6]
-
Spill kit containing the above absorbent materials
Procedure:
1. Personal Protective Equipment (PPE) and Preparation: 1.1. Before handling the chemical or its waste, put on all required PPE: nitrile gloves, safety goggles, and a lab coat[1][7][8]. 1.2. Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood[7][9]. 1.3. Locate the nearest eyewash station and safety shower before beginning[7]. 1.4. Designate a "Satellite Accumulation Area" at or near the point of waste generation for the waste container. This area must be away from ignition sources like heat, sparks, or open flames[2][4].
2. Waste Collection: 2.1. Dedicate a chemically compatible container specifically for halogenated organic solvent waste. Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents[4]. 2.2. Affix a hazardous waste label to the container before adding any waste[2]. Fill out the label with the full chemical name: "this compound" and any other components of the waste stream. 2.3. Carefully transfer the waste into the container, avoiding splashes. 2.4. Keep the waste container tightly closed at all times, except when adding waste[1][2][3][4].
3. Spill Management: 3.1. In case of a spill, evacuate non-essential personnel from the area[3]. 3.2. Remove all sources of ignition immediately[4][6][10]. 3.3. Wearing appropriate PPE, cover the spill with a non-combustible, inert absorbent material like vermiculite or sand[3][4][10]. 3.4. Using non-sparking tools, carefully scoop the absorbed material into the designated hazardous waste container[5][10]. 3.5. Clean the affected area thoroughly. 3.6. Treat all spill cleanup materials as hazardous waste and dispose of them in the same container.
4. Storage and Disposal: 4.1. Store the sealed waste container in the designated Satellite Accumulation Area, ensuring it is away from heat and incompatible materials[2][4]. 4.2. Do not accumulate more than 55 gallons of hazardous waste in the Satellite Accumulation Area[2]. 4.3. Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal by a licensed waste contractor[1][3][4][5].
Disposal Process Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | 25597-16-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
